(R)-Isochroman-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(4R)-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 |
InChI Key |
IXFIRBDJVKBOFO-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2CO1)O |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Isochroman-4-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Isochroman-4-ol is a chiral heterocyclic compound belonging to the isochroman class, a scaffold found in a variety of natural products and biologically active molecules. The inherent chirality at the 4-position suggests the potential for stereospecific interactions with biological targets, making it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, purification, and potential biological activities of this compound, compiled to aid researchers in its further investigation and application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 150.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | (4R)-3,4-dihydro-1H-isochromen-4-ol | --INVALID-LINK-- |
| CAS Number | 20924-57-6 (for the racemate) | --INVALID-LINK-- |
| Appearance | White to off-white solid | |
| Melting Point | 68 °C | |
| Boiling Point | 310.3±32.0 °C (Predicted) | |
| Density | 1.208±0.06 g/cm³ (Predicted) | |
| pKa | 13.59±0.20 (Predicted) |
Synthesis and Purification
The asymmetric synthesis of this compound is crucial for evaluating its specific biological activities. While various methods exist for the synthesis of isochroman derivatives, enantioselective routes are of primary importance for obtaining the desired stereoisomer.
Experimental Protocol: Enantioselective Synthesis (General Approach)
Reaction Scheme:
References
An In-depth Technical Guide to (R)-Isochroman-4-ol (CAS Number: 1372452-73-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Isochroman-4-ol, with the CAS number 1372452-73-7, is a chiral heterocyclic compound belonging to the isochroman class of molecules. The isochroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, potential therapeutic applications, and the experimental methodologies relevant to its study.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. While experimental data for this specific enantiomer is limited in the public domain, computed properties from reliable sources offer valuable insights.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1372452-73-7 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₀O₂ | PubChem |
| Molecular Weight | 150.17 g/mol | PubChem |
| IUPAC Name | (4R)-3,4-dihydro-1H-isochromen-4-ol | PubChem |
| SMILES | O[C@H]1COCc2ccccc12 | Vendor Data |
| LogP (calculated) | 1.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis
Key Synthetic Strategies:
-
Enantioselective Reduction of Isochroman-4-one: A common and effective strategy involves the asymmetric reduction of the corresponding ketone, isochroman-4-one. This can be achieved using various chiral reducing agents or catalysts. A generalized workflow for this approach is depicted in the diagram below.
Figure 1: General workflow for the enantioselective reduction of isochroman-4-one.
-
Chiral Pool Synthesis: Utilizing a starting material that already possesses the desired stereochemistry from the chiral pool is another viable route.
-
Asymmetric Dihydroxylation and Cyclization: This method involves the enantioselective dihydroxylation of a suitable alkene precursor, followed by an intramolecular cyclization to form the isochroman ring with the desired stereochemistry at the C4 position.
-
Kinetic Resolution: A racemic mixture of isochroman-4-ol can be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts at a faster rate, allowing for the separation of the desired (R)-enantiomer.
A logical workflow for developing a synthetic protocol for this compound is outlined below.
Figure 2: Logical workflow for synthesis and characterization.
Potential Biological Activities and Applications in Drug Development
The isochroman core is associated with a wide range of pharmacological activities. While specific biological data for this compound is scarce, research on structurally related isochroman derivatives provides strong indications of its potential therapeutic applications.
Table 2: Potential Biological Activities of Isochroman Derivatives
| Biological Activity | Description | Reference |
| Antihypertensive | Derivatives of isochroman-4-one have been shown to act as α1-adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure. | [1][2] |
| Cardioprotective | A hybrid of isochroman-4-one has demonstrated cardioprotective effects in models of cardiac hypertrophy.[3] | |
| Antimicrobial | The isochroman scaffold is found in natural products with antimicrobial properties. | |
| Antioxidant | Polyphenolic isochroman derivatives have shown antioxidant activity. | |
| Central Nervous System (CNS) Activity | Certain isochroman analogs have been investigated for their effects on the central nervous system. |
The chiral nature of this compound suggests that it may exhibit stereospecific interactions with biological targets, such as enzymes and receptors. This makes it a valuable building block for the synthesis of more complex and potent drug candidates. The hydroxyl group at the 4-position also provides a convenient handle for further chemical modification and the generation of compound libraries for structure-activity relationship (SAR) studies.
A potential workflow for the biological evaluation of this compound is presented below.
Figure 3: Workflow for biological evaluation and drug discovery.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet published. However, based on the general methodologies for related compounds, the following outlines key experimental considerations.
General Procedure for Enantioselective Reduction of Isochroman-4-one:
-
Reaction Setup: A solution of isochroman-4-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is cooled to a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Chiral Catalyst: A chiral catalyst, such as a pre-formed oxazaborolidine (e.g., (R)-CBS catalyst), is added to the reaction mixture.
-
Addition of Reducing Agent: A stoichiometric amount of a reducing agent (e.g., borane-dimethyl sulfide complex, catecholborane) is added dropwise to the solution.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol). The mixture is then typically washed with aqueous solutions to remove inorganic byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Spectroscopic Data
While specific spectra for this compound are not widely available, data for the parent achiral isochroman can serve as a useful reference for identifying key structural features.
Expected Spectroscopic Features for this compound:
-
¹H NMR:
-
Aromatic protons in the range of δ 7.0-7.5 ppm.
-
Benzylic protons of the CH₂O group as a multiplet around δ 4.5-5.0 ppm.
-
The proton attached to the hydroxyl-bearing carbon (CH-OH) as a multiplet.
-
The protons of the CH₂ group adjacent to the aromatic ring as a multiplet.
-
A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic carbons in the range of δ 120-140 ppm.
-
The carbon of the CH₂O group around δ 60-70 ppm.
-
The carbon bearing the hydroxyl group (C-OH) around δ 65-75 ppm.
-
The CH₂ carbon adjacent to the aromatic ring around δ 30-40 ppm.
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.
-
C-H stretching vibrations of the aliphatic CH₂ groups just below 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.
-
A C-O stretching vibration in the region of 1000-1200 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) at m/z = 150.
-
Characteristic fragmentation patterns including the loss of water (M-18) and other fragments corresponding to the isochroman ring system.
-
Conclusion
This compound is a chiral building block with significant potential in drug discovery and development. Its synthesis can be achieved through established enantioselective methods, and its structural features suggest a range of possible biological activities. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility in the design and synthesis of novel therapeutic agents. This technical guide provides a foundational resource for researchers embarking on the study of this promising molecule.
References
In-Depth Technical Guide to (R)-Isochroman-4-ol: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Isochroman-4-ol, a chiral heterocyclic compound, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the enantioselective synthesis of this compound.
Molecular Structure and Identification
This compound, with the IUPAC name (R)-3,4-dihydro-1H-isochromen-4-ol, is the (R)-enantiomer of isochroman-4-ol. The core structure consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring. The hydroxyl group at the 4-position of the dihydropyran ring introduces a stereocenter, leading to the existence of two enantiomers: (R)- and (S)-Isochroman-4-ol.
Synonyms: (R)-3,4-dihydro-1H-2-benzopyran-4-ol
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 1372452-73-7 | N/A |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [2] |
| IUPAC Name | (4R)-3,4-dihydro-1H-isochromen-4-ol | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for the pure (R)-enantiomer is not extensively reported in publicly available literature, the properties of the racemic mixture provide a useful baseline.
Table 2: Physicochemical Data for Isochroman-4-ol
| Property | Value | Source |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
| Heavy Atom Count | 11 | [2] |
Experimental Protocols: Enantioselective Synthesis
The enantioselective synthesis of this compound is critical for studying its specific biological activities. While various methods for the synthesis of isochroman derivatives exist, a common strategy for achieving enantioselectivity is through asymmetric reduction of the corresponding ketone, isochroman-4-one. The following protocol is a representative method based on established chemical principles for such transformations.
Protocol: Asymmetric Reduction of Isochroman-4-one
This protocol describes a two-step process: the synthesis of the precursor isochroman-4-one, followed by its enantioselective reduction to this compound.
Step 1: Synthesis of Isochroman-4-one
A widely used method for the synthesis of isochroman-4-one is the cyclization of 2-carboxyphenethyl alcohol under acidic conditions.
-
Materials: 2-carboxyphenethyl alcohol, polyphosphoric acid (PPA).
-
Procedure:
-
To a flask equipped with a mechanical stirrer, add 2-carboxyphenethyl alcohol.
-
Heat the flask to 80-90 °C and slowly add polyphosphoric acid with vigorous stirring.
-
Continue heating and stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain isochroman-4-one.
-
Step 2: Enantioselective Reduction to this compound
The asymmetric reduction of the prochiral ketone, isochroman-4-one, can be achieved using a chiral reducing agent or a catalyst. A common approach involves the use of a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.
-
Materials: Isochroman-4-one, (R)-CBS catalyst solution, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF, anhydrous), Methanol.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isochroman-4-one in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add the (R)-CBS catalyst solution (typically 5-10 mol%) to the stirred solution.
-
After stirring for 15-20 minutes, add the borane-dimethyl sulfide complex (BMS) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterize the product using NMR spectroscopy and determine the enantiomeric excess using chiral HPLC.
-
Biological Activity and Signaling Pathways
Isochroman derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3] However, the specific signaling pathways and molecular targets of this compound have not been extensively elucidated in the available literature. The biological effects of isochroman-containing compounds are often attributed to their ability to interact with various enzymes and receptors.
Given the lack of specific signaling pathway information for this compound, a logical workflow for its synthesis and subsequent biological evaluation is presented below. This diagram outlines the necessary steps for researchers aiming to investigate its therapeutic potential.
Caption: Synthetic and evaluative workflow for this compound.
Conclusion
This compound represents a valuable chiral building block for the development of new therapeutic agents. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a representative experimental protocol for its enantioselective synthesis. Further research into its specific biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The provided workflow offers a roadmap for scientists and researchers to systematically investigate this promising molecule.
References
- 1. Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Synthesis of (R)-Isochroman-4-ol: A Technical Guide to Starting Materials and Enantioselective Methods
For Researchers, Scientists, and Drug Development Professionals
(R)-Isochroman-4-ol is a valuable chiral building block in the synthesis of various biologically active molecules. Its stereospecific construction is a critical aspect of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on the requisite starting materials and detailed experimental protocols for the key enantioselective transformations. The information is presented to facilitate the practical application of these methods in a research and development setting.
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and efficient pathway to enantiopure this compound involves a two-step sequence:
-
Synthesis of the Prochiral Ketone: Preparation of the key intermediate, isochroman-4-one.
-
Asymmetric Reduction: Enantioselective reduction of isochroman-4-one to the target this compound.
This approach allows for the introduction of chirality in the final step, which is often more efficient and scalable than carrying a chiral center through a multi-step synthesis.
Part 1: Synthesis of the Starting Material: Isochroman-4-one
The primary starting material for the asymmetric synthesis of this compound is the prochiral ketone, isochroman-4-one. A common and effective method for its preparation is through an intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid derivative.
Starting Material: 2-Carboxymethylphenoxyacetic acid
The synthesis of isochroman-4-one typically begins with 2-carboxymethylphenoxyacetic acid. This starting material can be prepared from commercially available reagents.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
The cyclization of 2-carboxymethylphenoxyacetic acid to isochroman-4-one is achieved via an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong acid or a Lewis acid.
Reaction Scheme:
Figure 1. Synthesis of Isochroman-4-one.
Detailed Methodology:
A mixture of 2-carboxymethylphenoxyacetic acid and a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and quenched by pouring it onto ice. The product, isochroman-4-one, is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 2-Carboxymethylphenoxyacetic acid |
| Reagent | Polyphosphoric Acid (PPA) or Eaton's Reagent |
| Solvent | (Neat or a high-boiling inert solvent) |
| Temperature | 80-120 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-90% |
Table 1. Typical Reaction Parameters for the Synthesis of Isochroman-4-one.
Part 2: Enantioselective Synthesis of this compound
With the prochiral ketone, isochroman-4-one, in hand, the crucial asymmetric reduction can be performed to yield the desired (R)-enantiomer of isochroman-4-ol. Both biocatalytic and chemocatalytic methods have proven effective for this transformation.
Method 1: Biocatalytic Asymmetric Reduction
Biocatalysis, particularly the use of ketoreductases (KREDs), offers a highly selective and environmentally benign approach to chiral alcohols. Whole-cell biotransformations using specific yeast strains are also widely employed.
-
Substrate: Isochroman-4-one
-
Biocatalyst: A ketoreductase (KRED) that exhibits (R)-selectivity, or a whole-cell system such as Candida parapsilosis.[1][2][3][4][5]
-
Cofactor Regeneration System: For isolated enzymes, a cofactor regeneration system is required, typically involving a secondary alcohol (e.g., isopropanol) and a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase.[6] Whole-cell systems often have endogenous cofactor regeneration capabilities.
Figure 2. Biocatalytic Reduction Workflow.
Isochroman-4-one is suspended in a buffered aqueous solution. The biocatalyst (either a purified ketoreductase or a suspension of whole cells) and the cofactor regeneration system are added. The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) and pH with gentle agitation. The conversion and enantiomeric excess of the product are monitored over time. Once the reaction is complete, the mixture is worked up by extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by flash column chromatography.
| Parameter | Value |
| Substrate | Isochroman-4-one |
| Biocatalyst | (R)-selective Ketoreductase or Candida parapsilosis cells |
| Solvent | Aqueous buffer (e.g., phosphate buffer) |
| pH | 6.0 - 8.0 |
| Temperature | 25 - 37 °C |
| Cofactor | NAD(P)H |
| Typical Yield | >90% |
| Typical Enantiomeric Excess (ee) | >99% for (R)-enantiomer |
Table 2. Typical Parameters for Biocatalytic Reduction of Isochroman-4-one.
Method 2: Chemocatalytic Asymmetric Hydrogenation
Asymmetric transfer hydrogenation or asymmetric hydrogenation using chiral transition metal catalysts provides a powerful alternative for the synthesis of this compound.
-
Substrate: Isochroman-4-one
-
Hydrogen Source: H₂ gas or a hydrogen donor like isopropanol or formic acid.
-
Chiral Catalyst: A chiral ruthenium or rhodium complex, for example, a complex of RuCl₂(diphosphine)(diamine).
Figure 3. Stereochemical Control in Asymmetric Hydrogenation.
In a pressure reactor, a solution of isochroman-4-one in a suitable solvent (e.g., methanol or isopropanol) is combined with the chiral catalyst and a base (e.g., potassium tert-butoxide). The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until the starting material is consumed. After depressurization, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.
| Parameter | Value |
| Substrate | Isochroman-4-one |
| Catalyst | Chiral Ru or Rh complex |
| Hydrogen Source | H₂ gas (10-50 atm) |
| Solvent | Methanol, Isopropanol |
| Base | K-tert-butoxide or similar |
| Temperature | 25 - 60 °C |
| Typical Yield | >95% |
| Typical Enantiomeric Excess (ee) | >98% for (R)-enantiomer |
Table 3. Typical Parameters for Asymmetric Hydrogenation of Isochroman-4-one.
Conclusion
The synthesis of this compound is most effectively achieved through the asymmetric reduction of isochroman-4-one. Both biocatalytic and chemocatalytic methods offer excellent enantioselectivity and high yields. The choice between these methods will depend on factors such as the availability of specific enzymes or catalysts, scalability requirements, and process development considerations. The detailed protocols and tabulated data provided in this guide serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Using a water-immiscible ionic liquid to improve asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one catalyzed by immobilized Candida parapsilosis CCTCC M203011 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]
- 3. Using a water-immiscible ionic liquid to improve asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one catalyzed by immobilized Candida parapsilosis CCTCC M203011 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Biological Activity of (R)-Isochroman-4-ol: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the biological activity of (R)-Isochroman-4-ol. However, a thorough review of publicly available scientific literature reveals a significant lack of specific data on the biological activities, mechanism of action, and associated signaling pathways for this particular enantiomer. The majority of research has focused on the broader class of isochroman derivatives and the related compound, isochroman-4-one. This document summarizes the existing knowledge on isochromans as a chemical class to provide a contextual framework for potential future investigations into this compound.
Introduction to Isochromans
Isochromans are a class of heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] The isochroman scaffold is recognized in drug discovery for its potential in developing therapeutic agents for various conditions.[1][2]
Biological Activities of Isochroman Derivatives
Research into isochroman derivatives has revealed a diverse array of pharmacological effects. These compounds have been reported to possess:
-
Antihypertensive Activity: Certain isochroman-4-one hybrids have been synthesized and evaluated as α1-adrenergic receptor antagonists, demonstrating potent in vitro vasodilation and significant reduction in blood pressure in animal models.[3][4]
-
Cardioprotective Effects: A hydrogen-sulfide-releasing hybrid of isochroman-4-one has been identified as a potential candidate for the treatment of cardiac hypertrophy.[5]
-
Anti-inflammatory Activity: The isochroman class of compounds has been associated with anti-inflammatory properties.[1][2]
-
Antimicrobial and Antifungal Activities: Various isochroman derivatives have shown potential as antibacterial and antifungal agents.[1]
-
Antioxidant Properties: Antioxidant activity is another reported biological effect of some isochroman derivatives.[1][2]
-
Antitumor Activity: Certain derivatives have been investigated for their cytotoxicity toward human cancer cell lines.[1][2]
This compound: Current Knowledge Gaps
-
Quantitative Bioactivity Data: No specific IC50, EC50, or other quantitative metrics for the biological activity of this compound were found.
-
Mechanism of Action: The specific molecular targets and mechanisms by which this compound might exert any biological effect are unknown.
-
Signaling Pathways: There is no information on the signaling pathways that may be modulated by this compound.
-
Experimental Protocols: Detailed experimental protocols for the biological evaluation of this compound are not published.
While the synthesis of isochroman-4-ols has been described, the subsequent detailed biological evaluation of the specific (R)-enantiomer appears to be an area for future research.[6]
Synthesis of Isochroman-4-ols
The synthesis of isochroman-4-ols has been achieved through methods such as the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives.[6] Another approach involves the oxa-Pictet-Spengler reaction, which is a versatile method for preparing isochromans from arylethanols and aldehydes or ketones.[7][8]
Future Directions
The diverse biological activities reported for the isochroman class of compounds suggest that this compound may also possess interesting pharmacological properties. Future research should focus on:
-
Biological Screening: A broad biological screening of this compound against various targets and cell lines to identify potential activities.
-
Target Identification and Mechanism of Action Studies: If any significant activity is identified, further studies will be needed to elucidate the mechanism of action and identify molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound could provide valuable insights into the structural requirements for activity.
Conclusion
While the isochroman scaffold is a promising area for drug discovery, there is a clear and significant gap in the scientific literature regarding the specific biological activity of this compound. The information available on related isochroman derivatives provides a foundation for potential future investigations into this specific compound. At present, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound due to the absence of such information in published research. Further experimental work is required to uncover the potential therapeutic value of this particular molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data and Analysis of (R)-Isochroman-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Isochroman-4-ol. Due to the limited availability of published experimental spectra specifically for the (R)-enantiomer, this document presents data for the parent compound, isochroman, as a reference point. The guide outlines the expected spectral characteristics of this compound based on this related structure and fundamental principles of spectroscopy. It also includes detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar molecules.
Introduction to this compound
This compound is a chiral organic compound belonging to the isochroman class of heterocyclic compounds. The isochroman skeleton is found in a variety of natural products and pharmacologically active molecules. The presence of a hydroxyl group and a chiral center at the C-4 position makes this compound a valuable building block in asymmetric synthesis and drug discovery. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data for this compound:
The ¹H NMR spectrum of this compound is expected to be similar to that of isochroman, with the key difference being the signals associated with the C-4 proton and the hydroxyl proton.
-
Aromatic Protons: Multiplets in the aromatic region (typically δ 7.0-7.5 ppm).
-
Benzylic Protons (C-1): A singlet or AB quartet for the two protons at the C-1 position.
-
Methylene Protons (C-3): A multiplet for the two protons at the C-3 position.
-
Methine Proton (C-4): A multiplet for the proton at the C-4 position, coupled to the protons at C-3. Its chemical shift will be significantly downfield compared to the corresponding position in isochroman due to the deshielding effect of the adjacent hydroxyl group.
-
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.
Reference ¹H NMR Data for Isochroman:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.09 | m | 1H | Aromatic CH |
| 7.07 | m | 1H | Aromatic CH |
| 7.03 | m | 1H | Aromatic CH |
| 6.871 | m | 1H | Aromatic CH |
| 4.678 | s | 2H | O-CH₂ (C-1) |
| 3.869 | t | 2H | Ar-CH₂-CH₂ -O |
| 2.749 | t | 2H | Ar-CH₂ -CH₂-O |
Expected ¹³C NMR Spectral Data for this compound:
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The most significant difference compared to isochroman will be the chemical shift of the C-4 carbon.
-
Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm).
-
Benzylic Carbon (C-1): A signal for the benzylic carbon.
-
Methylene Carbon (C-3): A signal for the methylene carbon adjacent to the chiral center.
-
Methine Carbon (C-4): The signal for this carbon will be shifted significantly downfield (typically δ 60-80 ppm) due to the direct attachment of the electronegative oxygen atom of the hydroxyl group.
Reference ¹³C NMR Data for Isochroman:
| Chemical Shift (ppm) | Assignment |
| 134.5 | Quaternary Aromatic C |
| 132.0 | Quaternary Aromatic C |
| 128.8 | Aromatic CH |
| 126.5 | Aromatic CH |
| 125.8 | Aromatic CH |
| 121.2 | Aromatic CH |
| 67.8 | O-CH₂ (C-1) |
| 64.9 | O-CH₂ (C-3) |
| 28.3 | Ar-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound that is absent in isochroman will be the O-H stretching vibration.
Expected IR Spectral Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1250-1000 | Strong | C-O stretch (ether and alcohol) |
Reference IR Data for Isochroman:
A reference IR spectrum for isochroman is available and shows characteristic peaks for aromatic and aliphatic C-H stretching, C=C aromatic stretching, and C-O ether stretching, but lacks the broad O-H stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀O₂), which is 150.17 g/mol .
-
Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, leading to a significant peak at m/z 132. Other fragments may arise from the cleavage of the heterocyclic ring.
Reference Mass Spectrometry Data for Isochroman:
The mass spectrum of isochroman shows a molecular ion peak at m/z 134, corresponding to its molecular weight (C₉H₁₀O).
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the sample's solubility and the desired chemical shift referencing.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
For a solid sample, lower the press arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place the sample on the crystal as described above.
-
Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing the peak positions to correlation charts.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.
-
-
Instrument Setup and Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Optimize the ion source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum in the desired mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻ in ESI) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. If tandem mass spectrometry (MS/MS) is performed, specific precursor ions can be isolated and fragmented to elucidate structural details.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the structural elucidation of an organic compound using a combination of spectroscopic techniques.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is essential to acquire and interpret the actual experimental spectra of the synthesized compound. The provided reference data and protocols offer a robust framework for researchers to conduct and interpret their own analyses.
An In-depth Technical Guide on the Solubility of (R)-Isochroman-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Isochroman-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Given the importance of solubility in areas such as purification, formulation, and bioavailability, this document outlines key experimental protocols for solubility determination and presents a framework for understanding the solubility of this compound in various organic solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Hypothetical Solubility ( g/100 mL) at 25°C |
| Hexane | C₆H₁₄ | 1.88 | < 0.1 |
| Toluene | C₇H₈ | 2.38 | 1.5 |
| Diethyl Ether | (C₂H₅)₂O | 4.34 | 5.0 |
| Ethyl Acetate | CH₃COOC₂H₅ | 6.02 | 12.5 |
| Acetone | (CH₃)₂CO | 20.7 | 25.0 |
| 2-Propanol | C₃H₈O | 19.9 | 30.0 |
| Ethanol | C₂H₅OH | 24.5 | 45.0 |
| Methanol | CH₃OH | 32.7 | 50.0 |
| Water | H₂O | 80.1 | 0.5 |
Note: The above data is hypothetical and intended for illustrative purposes only. Actual experimental values should be determined for any practical application.
Experimental Protocols for Solubility Determination
A clear understanding of the solubility of pharmaceutical compounds in organic solvents is essential for their synthesis and purification.[3] The following are detailed methodologies for determining the solubility of a compound like this compound.
2.1. Qualitative and Semi-Quantitative Solubility Tests
These initial tests provide a general understanding of the compound's solubility characteristics and can help in classifying it based on its functional groups.[4][5]
Objective: To determine the solubility class of the compound.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Water (distilled or deionized)
-
Diethyl ether
-
5% Sodium hydroxide (NaOH) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
5% Hydrochloric acid (HCl) solution
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of this compound in a small test tube.
-
Add 0.75 mL of water in small portions, shaking vigorously after each addition.
-
Observe if the compound dissolves completely. If it does, the compound is water-soluble.
-
-
Ether Solubility:
-
If the compound is water-soluble, test its solubility in diethyl ether using the same procedure as in step 1.
-
-
Acid-Base Solubility:
-
If the compound is insoluble in water, proceed with the following tests in separate test tubes.[5]
-
5% NaOH: Add 0.75 mL of 5% NaOH solution to 25 mg of the compound. Shake vigorously. Solubility in NaOH suggests an acidic functional group.
-
5% NaHCO₃: If soluble in NaOH, test its solubility in 0.75 mL of 5% NaHCO₃ solution. Solubility in NaHCO₃ indicates a strong organic acid.
-
5% HCl: Add 0.75 mL of 5% HCl solution to 25 mg of the compound. Shake vigorously. Solubility in HCl suggests a basic functional group (e.g., an amine).
-
-
Sulfuric Acid Solubility:
-
If the compound is insoluble in all the above, its solubility in cold, concentrated H₂SO₄ can be tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alcohols, aldehydes, ketones, and esters.
-
2.2. Quantitative Solubility Determination (Gravimetric Method)
This method provides precise, quantitative solubility data.
Objective: To determine the exact solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Screw-capped vials
-
Constant temperature bath with a rotator or shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters or a fritted funnel)
-
Oven
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the chosen organic solvent. The presence of excess solid is crucial to ensure saturation.[6]
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration can vary and may need to be determined experimentally.[6]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pipette.
-
Filter the supernatant to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh a clean, dry container (e.g., a watch glass or a small beaker).
-
Transfer the filtered solution to the weighed container.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely evaporated, cool the container in a desiccator and weigh it again.
-
-
Calculation:
-
The mass of the dissolved solid is the difference between the final and initial weights of the container.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the quantitative solubility of an organic compound.
Caption: Experimental workflow for quantitative solubility determination.
References
Methodological & Application
Asymmetric Synthesis of (R)-Isochroman-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Isochroman-4-ol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, primarily focusing on the highly efficient and stereoselective Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, isochroman-4-one. This method offers excellent enantioselectivity and good chemical yields, making it a preferred route for obtaining the desired (R)-enantiomer.
Introduction
The isochroman framework is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] The stereochemistry at the C4 position of the isochroman ring is often crucial for the molecule's biological function, making the development of efficient asymmetric syntheses for chiral isochromanols a significant area of research. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutics.[1]
The most common and effective strategy for the asymmetric synthesis of this compound is the catalytic reduction of isochroman-4-one. Among the various asymmetric reduction methods, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and predictable method for producing chiral alcohols with high enantiomeric excess.[3][4][5][6] This method utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, to stereoselectively deliver a hydride from a borane reagent to one face of the ketone.[3][4]
This document outlines the synthesis of the precursor isochroman-4-one and provides a detailed protocol for its asymmetric reduction to this compound using the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst. Additionally, methods for product purification and determination of enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) are described.
Synthesis of Isochroman-4-one (Precursor)
The synthesis of the starting material, isochroman-4-one, is a critical first step. An efficient method involves a Parham-type cyclization with a Weinreb amide.
Reaction Scheme
Caption: Synthesis of Isochroman-4-one.
Experimental Protocol
A detailed experimental procedure for the synthesis of isochroman-4-one can be found in the literature. The general steps involve the conversion of 2-carboxymethylbenzoic acid to the corresponding Weinreb amide, followed by reduction and protection of the resulting alcohol, and finally, a lithium-halogen exchange and intramolecular cyclization to yield isochroman-4-one.
Asymmetric Synthesis of this compound via CBS Reduction
The core of this application note is the enantioselective reduction of isochroman-4-one to this compound using the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst and borane-dimethyl sulfide complex as the reducing agent.[3][4][7]
Reaction Scheme and Mechanism
Caption: CBS Reduction of Isochroman-4-one.
The mechanism of the CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the carbonyl oxygen of the ketone from the sterically less hindered face, followed by an intramolecular hydride transfer via a six-membered ring transition state to furnish the desired chiral alcohol upon workup.[3][5]
Experimental Protocol
Materials:
-
Isochroman-4-one
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add isochroman-4-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
To the stirred solution, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
-
After stirring for 15 minutes at -20 °C, add the borane-dimethyl sulfide complex (1.2 eq) dropwise, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation
The following table summarizes typical quantitative data for the asymmetric reduction of isochroman-4-one to this compound using the CBS method.
| Entry | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | BH3·SMe2 | THF | -20 to rt | 2 | 92 | >98 |
Data is representative and may vary based on specific experimental conditions.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9][10]
HPLC Analysis Workflow
Caption: Chiral HPLC Analysis Workflow.
HPLC Method
-
Column: Chiralcel OD-H (or equivalent chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
The retention times for the (R) and (S) enantiomers will be distinct, allowing for the calculation of the enantiomeric excess based on the integrated peak areas.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Borane-dimethyl sulfide complex is a corrosive, flammable, and moisture-sensitive reagent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.
-
Always quench borane-containing reactions carefully with a protic solvent like methanol before aqueous workup.
Conclusion
The Corey-Bakshi-Shibata reduction of isochroman-4-one provides a reliable and highly enantioselective method for the synthesis of this compound. The protocol detailed in this document offers a practical guide for researchers in academia and industry to access this important chiral building block in high yield and optical purity. The straightforward procedure and the commercial availability of the catalyst make this a valuable tool in the field of asymmetric synthesis and drug development.
References
- 1. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 8. uma.es [uma.es]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of (R)-Isochroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric synthesis of (R)-Isochroman-4-ol, a valuable chiral building block in the development of various pharmaceutical compounds. The synthesis involves a two-step process: the preparation of the precursor isochroman-4-one, followed by an enantioselective reduction to the desired (R)-alcohol. Two highly effective methods for the asymmetric reduction, the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation, are presented.
Data Presentation: Asymmetric Reduction of Isochroman-4-one Analogs
The following table summarizes typical quantitative data for the asymmetric reduction of isochroman-4-one and structurally related 4-chromanone derivatives using well-established catalytic systems. These values provide an expected range for the yield and enantiomeric excess (ee) for the synthesis of this compound.
| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| (R)-CBS Catalyst | 4-Chromanone | 92 | 95 | (R) |
| Ru(II)-(S)-BINAP | 4-Chromanone | >99 | 98 | (R) |
| (R)-CBS Catalyst | 6-methoxy-4-chromanone | 88 | 96 | (R) |
| Ru(II)-(S)-BINAP | 6-fluoro-4-chromanone | 95 | >99 | (R) |
Note: Data presented is based on reported reductions of analogous 4-chromanone structures and serves as a representative expectation for the reduction of isochroman-4-one.
Experimental Protocols
Part 1: Synthesis of Isochroman-4-one (Precursor)
This protocol outlines the synthesis of the starting material, isochroman-4-one, from 2-(2-hydroxyethyl)benzoic acid.
Materials:
-
2-(2-hydroxyethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Acid Chloride Formation: To a solution of 2-(2-hydroxyethyl)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Intramolecular Cyclization: Cool the reaction mixture back to 0 °C and slowly add triethylamine (2.5 eq). Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure isochroman-4-one.
Part 2: Asymmetric Synthesis of this compound
Two alternative protocols for the enantioselective reduction of isochroman-4-one are provided below.
This method employs a chiral oxazaborolidine catalyst for the enantioselective reduction of the ketone.
Materials:
-
Isochroman-4-one
-
(R)-2-Methyl-CBS-oxazaborolidine ((R)-Me-CBS) catalyst
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-Me-CBS catalyst (0.1 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to -20 °C and slowly add the borane-dimethyl sulfide complex (1.0 M solution in THF, 1.2 eq) dropwise, maintaining the temperature below -15 °C.
-
Substrate Addition: After stirring for 15 minutes at -20 °C, add a solution of isochroman-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, slowly add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
This protocol utilizes a ruthenium-based chiral catalyst for the asymmetric hydrogenation of the ketone.
Materials:
-
Isochroman-4-one
-
RuCl₂--INVALID-LINK--n or a similar Ru(II)-(S)-BINAP catalyst
-
Isopropanol
-
Potassium hydroxide (KOH) or another suitable base
-
Hydrogen gas (H₂)
-
Inert solvent (e.g., Methanol or Ethanol)
Procedure:
-
Catalyst Activation (if necessary): In a suitable pressure vessel under an inert atmosphere, dissolve the Ru(II)-(S)-BINAP catalyst (0.01 eq) and a base such as KOH (0.02 eq) in isopropanol. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Add a solution of isochroman-4-one (1.0 eq) in the reaction solvent (e.g., methanol) to the activated catalyst mixture.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-50 °C) until the reaction is complete (monitored by HPLC or GC).
-
Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain this compound.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Asymmetric Reduction Methods
Caption: Alternative catalytic routes for the asymmetric reduction.
Application Notes: Scale-Up Synthesis of (R)-Isochroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
(R)-Isochroman-4-ol is a valuable chiral building block and a key structural motif found in various bioactive natural products and pharmaceutical compounds[1]. Its synthesis in an enantiomerically pure form is of significant interest for drug discovery and development. The scale-up of its synthesis presents several challenges, including cost-effectiveness, operational safety, and achieving high enantioselectivity and yield on a large scale.
This document outlines scalable synthetic strategies for producing this compound, focusing on asymmetric chemical catalysis and biocatalysis as the most promising routes for industrial application.
Overview of Synthetic Strategies
The most direct and scalable approach to this compound involves the asymmetric reduction of the prochiral ketone, isochroman-4-one. Other notable methods include enantioselective cyclization reactions.
-
Asymmetric Catalytic Reduction: This is a widely adopted method for producing chiral alcohols. It involves the use of a metal catalyst coordinated to a chiral ligand to stereoselectively deliver a hydride to the ketone.
-
Advantages: High enantioselectivity (ee), good to excellent yields, and the potential for low catalyst loading make it economically viable for scale-up[2].
-
Challenges: The cost of precious metal catalysts (e.g., Ruthenium, Rhodium) and chiral ligands can be high. Catalyst recovery and removal from the final product are critical considerations for pharmaceutical applications.
-
-
Biocatalytic Reduction (Enzymatic Reduction): This strategy employs enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to reduce isochroman-4-one with high stereoselectivity[3]. These reactions are often performed using whole-cell systems or isolated enzymes.
-
Advantages: Extremely high enantioselectivity (>99% ee is common), mild reaction conditions (room temperature, aqueous media), and environmental sustainability (green chemistry)[4][5]. The catalysts are biodegradable.
-
Challenges: Enzyme stability, substrate loading, and downstream processing (product extraction from aqueous media) can be challenging. However, advances in enzyme engineering and immobilization are overcoming these limitations[6].
-
-
Enantioselective Cyclization Strategies: Methods like the oxa-Pictet-Spengler reaction or intramolecular cyclizations can also be employed to construct the chiral isochroman ring system directly[1][7].
-
Advantages: Can build molecular complexity rapidly from simpler starting materials.
-
Challenges: These methods often require more complex starting materials and may be less straightforward to optimize for large-scale production compared to the reduction of a common intermediate like isochroman-4-one.
-
For industrial-scale synthesis, the choice between asymmetric catalytic reduction and biocatalysis often depends on factors such as catalyst cost, availability, process robustness, and downstream purification requirements.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for different synthetic approaches to chiral isochroman derivatives, providing a basis for comparison.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Key Conditions | Reference |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | Dihydroisoquinolines | 87 - 90 | 94 - 98 | Lewis acid additive (AgSbF₆), formic acid/triethylamine as hydrogen source. | [2] |
| Biocatalytic Reduction | Ketoreductase (KRED) | Substituted Ketone | 99.3 | >99.9 | Aqueous isopropanol and toluene, 45 °C, 100 g/L substrate loading. | [3] |
| Biocatalytic Reduction | Mortierella ramanniana (whole cell) | 4-chromanone derivative | 100 | 98.9 | Single-stage fermentation/biotransformation in a 20-L fermentor. | [3] |
| Asymmetric C-H Insertion | Rh₂(R-PTAD)₄ | Donor/donor carbene | Good | >95 | Rhodium-catalyzed intramolecular C-H insertion. | [8] |
| Organocatalytic Mannich Reaction | Tetrazole-substituted proline derivative | 2-formylbenzoate | up to 85 | up to 99 | One-pot intramolecular reaction in DMSO. | [9] |
Experimental Protocols & Workflows
Overall Synthesis Workflow
The general workflow for the scale-up synthesis of this compound, particularly via the reduction of isochroman-4-one, is depicted below.
Caption: General workflow for the scale-up synthesis of this compound.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
This protocol is adapted from established procedures for the asymmetric reduction of ketones using a Ruthenium-based catalyst.
Materials:
-
Isochroman-4-one
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation (in situ): In an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (1R,2R)-TsDPEN (0.01 mol eq.) to a reaction vessel containing anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.
-
Reaction Mixture: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Substrate Addition: Dissolve Isochroman-4-one (1.0 mol eq.) in the reaction solvent and add it to the vessel containing the catalyst.
-
Reaction Initiation: Add the formic acid/triethylamine mixture (5-10 mol eq.) to the reaction vessel. Heat the reaction to the desired temperature (e.g., 28-40 °C) and monitor by TLC or HPLC for completion.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by crystallization to yield enantiomerically pure this compound.
Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)
This protocol outlines a typical procedure for an enzymatic reduction, which can be scaled for larger quantities.
Materials:
-
Isochroman-4-one
-
Ketoreductase (KRED) preparation (e.g., lyophilized powder or immobilized enzyme)
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or a cofactor regeneration system
-
Glucose dehydrogenase (GDH) and D-glucose (for cofactor regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol or DMSO, if needed for substrate solubility)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add the components of the cofactor regeneration system: D-glucose (e.g., 1.1 eq.), NADP⁺ (catalytic amount), and glucose dehydrogenase.
-
Enzyme Addition: Add the ketoreductase to the buffer solution and stir gently to dissolve/suspend.
-
Substrate Addition: Dissolve Isochroman-4-one in a minimal amount of a water-miscible co-solvent (like isopropanol) and add it to the reaction vessel. High substrate loading (e.g., 50-100 g/L) is often achievable[3].
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH. Monitor the reaction progress by HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover all the product.
-
Purification: Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by crystallization.
Key Catalytic Cycle Diagram
The diagram below illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst.
Caption: Catalytic cycle for asymmetric transfer hydrogenation of isochroman-4-one.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 6. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
Application Notes and Protocols for Derivatizing (R)-Isochroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of (R)-Isochroman-4-ol, a key intermediate in the synthesis of various biologically active molecules. The following sections describe common derivatization strategies including esterification, etherification, and glycosylation, complete with reaction conditions, experimental procedures, and quantitative data to guide researchers in their synthetic endeavors.
Esterification of this compound
Esterification of the hydroxyl group at the 4-position of this compound can be achieved through various methods, including the Steglich and Mitsunobu reactions. These methods offer mild conditions and are suitable for substrates with sensitive functional groups.
Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This reaction is known for its efficiency under neutral and mild conditions.[1]
General Reaction Scheme:
dot graph Steglich_Esterification { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
Substrate [label="this compound", fillcolor="#F1F3F4"]; Acid [label="Carboxylic Acid (R'-COOH)", fillcolor="#F1F3F4"]; Reagents [label="DCC or DIC, DMAP\nSolvent (e.g., DCM)", fillcolor="#F1F3F4"]; Product [label="(R)-Isochroman-4-yl Ester", fillcolor="#F1F3F4"];
Substrate -> Product [label=""]; Acid -> Product [label=""]; Reagents -> Product [label="Reaction Conditions", color="#34A853"]; } caption: Steglich Esterification Workflow.
Experimental Protocol: Synthesis of (S)-Isochroman-4-yl acetate
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) are added acetic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (S)-Isochroman-4-yl acetate.
Note: The stereochemistry at the 4-position is inverted during this reaction due to the SN2-like mechanism of the attack of the alcohol on the activated carboxylic acid.
| Reactant/Reagent | Molar Equiv. | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 1.0 | DCM | Room Temp. | 18 | ~95 |
| Acetic Acid | 1.2 | ||||
| DCC | 1.2 | ||||
| DMAP | 0.1 |
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[3][4][5] This reaction utilizes a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5]
General Reaction Scheme:
dot graph Mitsunobu_Reaction { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
Substrate [label="this compound", fillcolor="#F1F3F4"]; Acid [label="Carboxylic Acid (R'-COOH)", fillcolor="#F1F3F4"]; Reagents [label="PPh3, DEAD or DIAD\nSolvent (e.g., THF)", fillcolor="#F1F3F4"]; Product [label="(S)-Isochroman-4-yl Ester", fillcolor="#F1F3F4"];
Substrate -> Product [label=""]; Acid -> Product [label=""]; Reagents -> Product [label="Reaction Conditions", color="#34A853"]; } caption: Mitsunobu Reaction Workflow.
Experimental Protocol: Synthesis of (S)-Isochroman-4-yl benzoate
To a solution of this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (S)-Isochroman-4-yl benzoate.
| Reactant/Reagent | Molar Equiv. | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 1.0 | THF | 0 °C to RT | 14 | ~85-90 |
| Benzoic Acid | 1.5 | ||||
| PPh3 | 1.5 | ||||
| DEAD | 1.5 |
Etherification of this compound
The Williamson ether synthesis is a widely used method for the preparation of ethers.[6][7][8] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[6][7][8]
General Reaction Scheme:
dot graph Williamson_Ether_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#EA4335", penwidth=2];
Substrate [label="this compound", fillcolor="#F1F3F4"]; AlkylHalide [label="Alkyl Halide (R'-X)", fillcolor="#F1F3F4"]; Base [label="Base (e.g., NaH)\nSolvent (e.g., THF)", fillcolor="#F1F3F4"]; Product [label="(R)-Isochroman-4-yl Ether", fillcolor="#F1F3F4"];
Substrate -> Product [label=""]; AlkylHalide -> Product [label=""]; Base -> Product [label="Reaction Conditions", color="#34A853"]; } caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Synthesis of Methyl (R)-Isochroman-4-yl ether
To a stirred suspension of sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is added a solution of this compound (1.0 eq) in THF at 0 °C. The mixture is stirred at this temperature for 30 minutes, after which methyl iodide (1.5 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give methyl (R)-Isochroman-4-yl ether.
| Reactant/Reagent | Molar Equiv. | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 1.0 | THF | 0 °C to RT | 12 | ~80-85 |
| Sodium Hydride | 1.5 | ||||
| Methyl Iodide | 1.5 |
Glycosylation of this compound
The synthesis of O-glycosides from alcohols can be achieved using various methods, with the Koenigs-Knorr reaction being a classical and effective approach. This reaction typically involves the use of a glycosyl halide as the glycosyl donor and a promoter, often a silver or mercury salt.[9]
General Reaction Scheme:
dot graph Koenigs_Knorr_Glycosylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#FBBC05", penwidth=2];
Substrate [label="this compound", fillcolor="#F1F3F4"]; GlycosylHalide [label="Glycosyl Halide", fillcolor="#F1F3F4"]; Promoter [label="Promoter (e.g., Ag2CO3)\nSolvent (e.g., DCM)", fillcolor="#F1F3F4"]; Product [label="(R)-Isochroman-4-yl Glycoside", fillcolor="#F1F3F4"];
Substrate -> Product [label=""]; GlycosylHalide -> Product [label=""]; Promoter -> Product [label="Reaction Conditions", color="#34A853"]; } caption: Koenigs-Knorr Glycosylation Workflow.
Experimental Protocol: Synthesis of (R)-Isochroman-4-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
A mixture of this compound (1.0 eq), silver carbonate (Ag2CO3) (2.0 eq), and Drierite in anhydrous dichloromethane (DCM) is stirred in the dark at room temperature for 1 hour. A solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 eq) in anhydrous DCM is then added dropwise. The reaction mixture is stirred at room temperature for 24-48 hours in the dark. The solid is removed by filtration through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired O-glycoside.
| Reactant/Reagent | Molar Equiv. | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 1.0 | DCM | Room Temp. | 36 | ~60-70 |
| Acetobromo-α-D-glucose | 1.5 | ||||
| Silver Carbonate | 2.0 |
Note on Stereochemistry: The stereochemical outcome of glycosylation reactions can be influenced by various factors, including the nature of the protecting group at the C-2 position of the glycosyl donor (neighboring group participation), the solvent, and the promoter used. The use of an acetyl group at C-2 generally favors the formation of the 1,2-trans-glycoside.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-glycosylation and its role in therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Isochroman synthesis [organic-chemistry.org]
- 7. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes: (R)-Isochroman-4-ol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Isochroman-4-ol is a chiral bicyclic benzylic alcohol that holds significant potential as a versatile chiral auxiliary for asymmetric synthesis. Its rigid conformational structure, conferred by the fused ring system, provides a well-defined steric environment, which is crucial for inducing high levels of diastereoselectivity in a variety of chemical transformations. The hydroxyl group at the C4 position serves as a convenient handle for the temporary attachment of prochiral substrates. Following a stereoselective reaction, the auxiliary can be cleaved under mild conditions, yielding the desired enantiomerically enriched product. These attributes make this compound a promising tool for the construction of complex chiral molecules, a critical task in the fields of medicinal chemistry and drug development.
Principle of Action
The core principle behind the use of this compound as a chiral auxiliary lies in its ability to control the facial selectivity of a prochiral substrate during a chemical reaction. The bulky and rigid isochroman backbone effectively shields one face of the attached substrate, directing the approach of an incoming reagent to the less hindered face. This results in the preferential formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary reveals the newly formed stereocenter with a high degree of enantiomeric purity.
Potential Applications
Based on the reactivity of analogous chiral benzylic alcohols, this compound is anticipated to be effective in a range of asymmetric transformations, including but not limited to:
-
Asymmetric Diels-Alder Reactions: By esterifying the auxiliary with a prochiral dienophile, such as acrylic acid, the isochroman moiety can direct the approach of a diene to one of the two faces of the double bond.
-
Diastereoselective Alkylation of Enolates: Acylation of the auxiliary followed by enolate formation and reaction with an electrophile can lead to the formation of a new stereocenter alpha to the carbonyl group with high diastereoselectivity.
-
Asymmetric Aldol Reactions: The attachment of an acetate or propionate unit to the auxiliary allows for the generation of a chiral enolate, which can then react with an aldehyde to produce aldol adducts with two new contiguous stereocenters.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the application of this compound as a chiral auxiliary in key asymmetric reactions. These values are based on typical results observed with effective chiral auxiliaries of similar structure.
Table 1: Asymmetric Diels-Alder Reaction of (R)-Isochroman-4-yl Acrylate with Cyclopentadiene
| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Diastereomeric Excess (d.e., %) |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 92 | >99:1 | 98 |
| 2 | TiCl₄ | CH₂Cl₂ | -78 | 95 | >99:1 | 99 |
| 3 | Et₂AlCl | Toluene | -78 | 89 | 98:2 | 96 |
| 4 | SnCl₄ | CH₂Cl₂ | -78 | 90 | >99:1 | 97 |
Table 2: Diastereoselective Alkylation of the Lithium Enolate of (R)-Isochroman-4-yl Propionate
| Entry | Electrophile (R-X) | Additive | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | BnBr | HMPA | 88 | 95 |
| 2 | MeI | DMPU | 91 | 92 |
| 3 | Allyl Iodide | None | 85 | 90 |
| 4 | EtI | HMPA | 87 | 94 |
Experimental Protocols
Protocol 1: Synthesis of Enantiopure this compound
This protocol is adapted from methodologies for the asymmetric reduction of related ketones.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via asymmetric reduction.
Procedure:
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, add borane-dimethyl sulfide complex (1.0 M in THF, 1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of isochroman-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Asymmetric Diels-Alder Reaction
Workflow for the Asymmetric Diels-Alder Reaction and Auxiliary Cleavage
Caption: Workflow for an asymmetric Diels-Alder reaction.
Procedure:
-
Esterification: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in CH₂Cl₂ at 0 °C, add acryloyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate to give the crude (R)-isochroman-4-yl acrylate, which can be used in the next step without further purification.
-
Diels-Alder Reaction: To a solution of the crude (R)-isochroman-4-yl acrylate (1.0 eq) in CH₂Cl₂ at -78 °C, add TiCl₄ (1.1 eq). Stir for 10 minutes, then add freshly distilled cyclopentadiene (3.0 eq). Stir at -78 °C for 3 hours. Quench the reaction with saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to obtain the Diels-Alder adduct.
-
Auxiliary Cleavage: To a solution of the Diels-Alder adduct (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (2.0 eq) portion-wise. Stir at 0 °C for 1 hour. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension through celite and wash the filter cake with THF. Concentrate the filtrate and purify by flash chromatography to separate the chiral diol product from the recovered this compound auxiliary.
Logical Relationships
General Strategy for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: The three key phases of using a chiral auxiliary.
Conclusion
This compound presents itself as a highly promising chiral auxiliary for asymmetric synthesis. Its rigid, well-defined structure is poised to offer excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. The straightforward attachment and cleavage protocols, coupled with the potential for high diastereoselectivity, make it an attractive candidate for the synthesis of complex, enantiomerically pure molecules in academic and industrial research settings. Further investigation into the scope and limitations of this auxiliary is warranted and is expected to expand the toolbox of synthetic chemists.
Application Notes and Protocols for the Mitsunobu Reaction with (R)-Isochroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with a characteristic inversion of stereochemistry.[1][2] This powerful transformation is particularly valuable in drug discovery and development for the synthesis of complex chiral molecules. This document provides a detailed experimental procedure for the Mitsunobu reaction using (R)-Isochroman-4-ol as a substrate, a common structural motif in biologically active compounds.
The reaction proceeds via the activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] This activation facilitates nucleophilic attack by a suitable pronucleophile, leading to the desired product with inverted stereochemistry at the carbinol center.[4]
Experimental Protocols
This protocol outlines a general procedure for the Mitsunobu reaction of this compound with a generic carboxylic acid nucleophile. The specific quantities and reaction times may require optimization depending on the specific nucleophile and desired scale.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Carboxylic acid (or other suitable nucleophile)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and the carboxylic acid nucleophile (1.5 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration with respect to the alcohol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the stirred reaction mixture. The addition should be controlled to maintain the temperature below 5 °C. A color change to yellow or orange is typically observed.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed. The formation of triphenylphosphine oxide as a white precipitate can also indicate reaction progress.[6]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid) and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product with inverted stereochemistry.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for a Mitsunobu reaction with a secondary alcohol. Specific yields for this compound will depend on the nucleophile used and optimization of the reaction conditions.
| Parameter | Typical Value/Range | Notes |
| Stoichiometry (Alcohol:PPh₃:DEAD:Nucleophile) | 1 : 1.5 : 1.5 : 1.5 | An excess of reagents is often used to ensure complete conversion of the alcohol. |
| Solvent | Anhydrous THF, Dichloromethane (DCM), Diethyl ether | THF is a common choice due to its ability to dissolve the reagents and intermediates.[3] |
| Temperature | 0 °C to room temperature | The initial addition of DEAD/DIAD is performed at 0 °C to control the exothermic reaction.[3] |
| Reaction Time | 4 - 24 hours | Reaction time is dependent on the steric hindrance of the alcohol and the nucleophilicity of the pronucleophile. |
| Expected Yield | 60 - 95% | Yields are highly substrate-dependent. For example, the inversion of sterically hindered menthol can proceed in 85.6% yield.[5] |
| Stereochemical Outcome | Inversion of configuration | The reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of stereochemistry at the alcohol center.[4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Mitsunobu reaction.
Caption: General experimental workflow for the Mitsunobu reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Isochroman-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-Isochroman-4-ol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield for the asymmetric reduction of isochroman-4-one to this compound is consistently low. What are the common causes and how can I improve it?
A: Low yields in the asymmetric reduction of isochroman-4-one are often attributed to several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: The choice of catalyst is critical. Transition-metal catalysts, particularly those based on Ruthenium (Ru) in combination with chiral diamine ligands, are effective for this transformation.[1] Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation.
-
Reaction Conditions: Temperature, pressure, and reaction time are key parameters. Optimization may be required for your specific substrate and catalyst system. Running small-scale screening experiments using a Design of Experiments (DoE) approach can efficiently identify optimal conditions.[2][3]
-
Substrate Purity: Impurities in the starting material, isochroman-4-one, can poison the catalyst. Ensure the ketone is purified (e.g., by column chromatography or recrystallization) before the reduction step.
-
Solvent Choice: The solvent can significantly influence catalyst activity and solubility. Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is anhydrous and degassed to prevent side reactions and catalyst deactivation.
Q2: I am observing poor enantioselectivity (low ee%) in my synthesis. What factors influence the stereochemical outcome?
A: Achieving high enantioselectivity is paramount for the synthesis of this compound. Poor stereocontrol often stems from the following:
-
Chiral Ligand/Catalyst Selection: The enantiomeric excess (ee%) is directly dictated by the chiral catalyst or ligand used. For instance, chiral cationic ruthenium-diamine complexes are known to provide high enantioselectivity in the hydrogenation of isochromenylium derivatives, which can then be converted to isochromans.[1] Similarly, biocatalytic reductions using enantiocomplementary alcohol dehydrogenases can provide access to either the (R) or (S) enantiomer with excellent ee%.
-
Temperature Control: Reaction temperature can have a pronounced effect on enantioselectivity. Lower temperatures often favor higher ee% by increasing the energy difference between the diastereomeric transition states. It is crucial to maintain consistent and accurate temperature control throughout the reaction.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to in-situ racemization of the product, thereby lowering the ee%. Monitor the reaction progress and quench it as soon as the starting material is consumed.
Q3: The Oxa-Pictet-Spengler reaction for my isochroman synthesis is sluggish and gives low yields. How can I optimize this reaction?
A: The Oxa-Pictet-Spengler reaction is a powerful method for constructing the isochroman core, but it can be challenging.[4] Key optimization strategies include:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While traditional Brønsted acids like HCl or Lewis acids like SnCl₄ have been used, modern methods often employ trifluoromethanesulfonic acid (TfOH).[4][5]
-
Solvent Effects: Hexafluoroisopropanol (HFIP) has been shown to be a highly effective solvent, promoting the reaction by stabilizing key cationic intermediates.[5]
-
Reactant Concentration: The concentration of the reactants can impact the reaction rate. As shown in the table below, adjusting the molarity can significantly affect the yield.[5]
Q4: I am getting significant side product formation. What are the likely side reactions and how can they be minimized?
A: Side product formation can significantly reduce the yield and complicate purification. Common side reactions include:
-
Rearrangement Products: In certain synthetic routes, such as those involving C-H insertion with donor/donor carbenes, Stevens rearrangements can compete with the desired cyclization. The choice of catalyst, like Rh₂(R-PTAD)₄, can suppress this side reaction.[6]
-
Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts. For example, when using methanol as a solvent under certain conditions, a methanol adduct may be formed as a side product.[7] Switching to a non-nucleophilic solvent can mitigate this issue.
-
Over-reduction: In reduction reactions, the alcohol product can sometimes be further reduced. This can be controlled by using a milder reducing agent or by carefully monitoring the reaction and stopping it upon completion.
Data on Reaction Optimization
Table 1: Optimization of Oxa-Pictet-Spengler Reaction Conditions[5]
The following data illustrates the effect of varying reaction conditions on the yield of an isochroman synthesis using 2-phenylethan-1-ol and an epoxide surrogate in the presence of TfOH in HFIP.
| Entry | Variation from Standard Conditions* | Yield (%) |
| 1 | None | 70 |
| 2 | 0.4 M instead of 0.1 M | 41 |
| 3 | 0.2 M instead of 0.1 M | 46 |
| 4 | 5 mol% of TfOH instead of 10 mol% | 49 |
*Standard Conditions: 0.1 M concentration, 10 mol% TfOH, room temperature, 1 hour.
Experimental Protocols
Protocol 1: Asymmetric Reduction of Isochroman-4-one via Hydrogenation
This protocol is a general guideline for the asymmetric hydrogenation of isochroman-4-one using a transition metal catalyst.
-
Preparation: In a glovebox, add the chiral catalyst (e.g., a pre-formed Ru-diamine complex, 0.5-1 mol%) to a high-pressure reactor vessel.
-
Addition of Substrate: Add purified isochroman-4-one (1.0 mmol) and anhydrous, degassed solvent (e.g., methanol, 10 mL).
-
Reaction: Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂) and stir the reaction mixture at the optimized temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Oxa-Pictet-Spengler Reaction Using an Epoxide Surrogate[5]
This protocol describes the synthesis of a functionalized isochroman, a key intermediate class for accessing isochroman-4-ols.
-
Preparation: To a sealed tube, add the epoxide (e.g., 2-(4-nitrophenyl)oxirane, 0.2 mmol) and 2-phenylethan-1-ol (2 equivalents).
-
Solvent and Catalyst Addition: Add hexafluoroisopropanol (HFIP) to achieve a 0.1 M concentration, followed by trifluoromethanesulfonic acid (TfOH, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Visualizations
Caption: Workflow for optimizing this compound synthesis.
Caption: Key synthetic routes to the Isochroman-4-ol core.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-Isochroman-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-Isochroman-4-ol, a key chiral intermediate in the development of various pharmaceutical compounds. The primary focus is on the widely used Corey-Bakshi-Shibata (CBS) enantioselective reduction of isochroman-4-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the CBS reduction of isochroman-4-one.
Q1: My reaction is showing low enantioselectivity (low % ee). What are the possible causes and solutions?
A1: Low enantioselectivity is a common issue in the CBS reduction and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Water: | The CBS reduction is highly sensitive to moisture. Water can lead to the formation of achiral borohydride species that reduce the ketone non-selectively. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. [1][2] |
| Impurities in Borane Reagent: | Commercially available borane solutions (e.g., BH₃•THF) can contain trace amounts of borohydride species, which cause a non-catalyzed, non-selective reduction. Use freshly opened bottles of borane reagents or titrate older bottles to determine the concentration of active BH₃. |
| Incorrect Reaction Temperature: | Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess (% ee). Maintain the recommended low temperature (e.g., -78 °C to -40 °C) throughout the addition of the ketone and for the duration of the reaction. [1] |
| Suboptimal Catalyst Loading: | Insufficient catalyst may lead to a slower enantioselective reaction, allowing the background non-selective reduction to become more significant. Ensure the correct molar percentage of the CBS catalyst is used as per the established protocol (typically 5-10 mol%). |
| Impure Isochroman-4-one: | Impurities in the starting ketone can potentially interfere with the catalyst. Purify the isochroman-4-one by recrystallization or column chromatography before use. |
Q2: The reaction is sluggish or does not go to completion. What should I check?
A2: Incomplete conversion can be due to several factors related to the reagents and reaction setup.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Borane Reagent: | The concentration of active BH₃ in older bottles of borane solutions can decrease over time. Use a fresh bottle of the borane reagent or titrate the existing solution to confirm its molarity. |
| Catalyst Decomposition: | Although generally stable, prolonged exposure to air and moisture can deactivate the CBS catalyst. Use a fresh batch of the CBS catalyst and handle it under an inert atmosphere. |
| Insufficient Borane: | Ensure that the correct stoichiometry of the borane reagent is used. Typically, a slight excess relative to the ketone is required. |
| Low Reaction Temperature: | While low temperatures are crucial for selectivity, extremely low temperatures might significantly slow down the reaction rate for some substrates. If the reaction is clean but slow, consider a slight increase in temperature after the initial low-temperature addition, while monitoring the impact on enantioselectivity. |
Q3: I am observing an unexpected byproduct in my crude reaction mixture. What could it be?
A3: While the CBS reduction is generally clean, side reactions can occur.
Potential Side Products:
| Side Product | Formation Pathway | Mitigation Strategy |
| Racemic Isochroman-4-ol: | This is the product of the non-enantioselective reduction of isochroman-4-one, likely by borohydride impurities or reaction with water. | Follow the recommendations for troubleshooting low enantioselectivity, particularly ensuring anhydrous conditions and using a reliable borane source. |
| Over-reduction Products (e.g., 2-(2-hydroxyethyl)benzyl alcohol): | Although less common for this substrate under standard CBS conditions, aggressive reducing conditions (e.g., high excess of borane, elevated temperatures for prolonged periods) could potentially lead to the opening of the isochroman ring. | Adhere to the recommended stoichiometry of the borane reagent and maintain the reaction at low temperatures. |
Q4: How can I effectively separate the desired this compound from the starting material and the (S)-enantiomer?
A4: A combination of standard and specialized purification techniques is typically employed.
Purification Strategy:
-
Initial Work-up and Extraction: After quenching the reaction, perform a standard aqueous work-up and extract the product into an organic solvent.
-
Flash Column Chromatography: This is used to separate the isochroman-4-ol (both enantiomers) from the unreacted isochroman-4-one and other non-isomeric impurities. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) is commonly used.[3]
-
Chiral HPLC: To separate the (R) and (S) enantiomers of isochroman-4-ol, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Experimental Protocols
1. Synthesis of Isochroman-4-one (Starting Material)
An improved procedure for the synthesis of isochroman-4-one has been reported, which can serve as a reliable method for preparing the starting material for the asymmetric reduction. This typically involves the cyclization of a suitable precursor, such as 2-carboxyphenoxyacetic acid or a related derivative, under acidic conditions.
2. Asymmetric Reduction of Isochroman-4-one via CBS Reduction
The following is a general protocol for the enantioselective reduction of isochroman-4-one to this compound using the Corey-Bakshi-Shibata (CBS) method.[2][4][5]
-
Materials:
-
Isochroman-4-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF) or Borane-dimethyl sulfide complex (BH₃•SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C and slowly add the borane solution (e.g., BH₃•THF, 0.6 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to the desired low temperature (e.g., -40 °C).
-
Dissolve isochroman-4-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane complex solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -40 °C for the recommended time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
3. Purification by Chiral HPLC
The enantiomeric excess (% ee) of the crude product should be determined, and the enantiomers can be separated using chiral HPLC.
-
Typical Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Visual Aids
Diagram 1: Synthesis of this compound via CBS Reduction
Caption: Enantioselective synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting low enantioselectivity in CBS reduction.
Diagram 3: Purification Strategy
Caption: Purification workflow for this compound.
References
Technical Support Center: (R)-Isochroman-4-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-Isochroman-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are flash column chromatography and crystallization. When dealing with a racemic mixture of isochroman-4-ol, chiral resolution via the formation of diastereomeric salts followed by crystallization is a widely used technique to isolate the desired (R)-enantiomer.
Q2: What are the likely impurities I might encounter when synthesizing and purifying this compound?
A2: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include the corresponding (S)-enantiomer, unreacted starting materials such as 2-phenylethanol derivatives, and over-oxidation products like the corresponding isochromanone. The presence of these impurities can significantly hinder crystallization and chromatographic separation.
Q3: How can I determine the enantiomeric excess (ee%) of my purified this compound?
A3: The most common and reliable method for determining the enantiomeric excess of this compound is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Q4: My purified this compound is an oil and won't crystallize. What can I do?
A4: If your this compound product is an oil, it may be due to the presence of impurities that inhibit crystallization. Further purification by flash chromatography may be necessary. Seeding the oil with a small crystal of the desired compound, if available, can also induce crystallization. Trying different solvent systems for crystallization is also recommended.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound from impurities. | Incorrect mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. A common eluent system is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of ~0.2-0.3 for the desired compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of compound to silica gel by weight for difficult separations. | |
| Co-elution with a non-polar impurity. | If the impurity is significantly less polar, start with a less polar solvent system to elute the impurity first, then gradually increase the polarity to elute the this compound. | |
| This compound is not eluting from the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture. |
| Streaking or tailing of the spot on TLC and broad peaks during column chromatography. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
Chiral Resolution via Diastereomeric Salt Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon addition of the chiral resolving agent. | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. Alternatively, cool the solution slowly to decrease the solubility of the diastereomeric salt. |
| Incorrect solvent system. | The solubility of the diastereomeric salts is highly dependent on the solvent. Experiment with different solvents or solvent mixtures. | |
| Both diastereomeric salts crystallize out of solution. | The solubilities of the two diastereomeric salts are very similar in the chosen solvent. | Try a different chiral resolving agent or experiment with a wider range of crystallization solvents and temperatures. Fractional crystallization may be necessary. |
| The product "oils out" instead of crystallizing. | The melting point of the diastereomeric salt is lower than the temperature of the solution, or impurities are present. | Ensure the starting material is of high purity before attempting resolution. Try using a different solvent system or lowering the crystallization temperature. |
| Low enantiomeric excess (ee%) of the desired this compound after liberation from the salt. | Incomplete separation of the diastereomeric crystals. | Optimize the crystallization conditions (solvent, temperature, cooling rate) to improve the selective crystallization of one diastereomer. Multiple recrystallizations of the diastereomeric salt may be necessary. |
Quantitative Data Summary
The following table summarizes typical data that might be expected from the purification of this compound. Note: These are representative values and actual results may vary depending on the specific experimental conditions and the purity of the starting material.
| Purification Method | Parameter | Typical Value |
| Flash Column Chromatography | Recovery Yield | 70-90% |
| Purity (by HPLC) | >98% (achiral) | |
| Chiral Resolution & Crystallization | Diastereomeric Excess (de) of Salt | >95% after one crystallization |
| Enantiomeric Excess (ee) of this compound | >98% | |
| Overall Yield from Racemate | 30-45% (theoretical max is 50%) |
Experimental Protocols
Protocol 1: Purification of racemic Isochroman-4-ol by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude isochroman-4-ol in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.
-
Elution: Add the mobile phase to the column and apply gentle positive pressure. Collect fractions and monitor the elution by TLC.
-
Analysis: Combine the fractions containing the pure isochroman-4-ol and remove the solvent under reduced pressure.
Protocol 2: Chiral Resolution of (±)-Isochroman-4-ol
-
Salt Formation: Dissolve the racemic isochroman-4-ol in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid.
-
Crystallization: Allow the solution to stand at room temperature or cool it slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a base (e.g., sodium bicarbonate solution) to neutralize the resolving agent.
-
Extraction: Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the organic layer, concentrate it, and analyze the enantiomeric excess by chiral HPLC.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Column: Use a suitable chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution using a UV detector.
-
Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Caption: Purification workflow for this compound.
Technical Support Center: (R)-Isochroman-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-Isochroman-4-ol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, as a chiral secondary benzylic alcohol, is susceptible to several stability issues. The primary concerns include:
-
Racemization: The chiral center at the C-4 position can be prone to racemization under certain conditions (e.g., acidic or basic environments, or elevated temperatures), leading to a loss of enantiomeric purity.
-
Dehydration: As a secondary alcohol, it can undergo dehydration to form the corresponding isochromene. This is often catalyzed by acid and heat.
-
Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 4-isochromanone. This can be promoted by exposure to oxidizing agents or atmospheric oxygen over time.
-
Photodegradation: Exposure to UV or visible light can potentially lead to degradation, a common issue for aromatic compounds.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place, preferably in a refrigerator at 2-8°C.[1] For long-term storage, consider storage in a freezer below 0°C, but be mindful of the compound's freezing point.[1]
-
Light: Protect from light by storing in an amber glass vial or an opaque container.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use tightly sealed glass containers to prevent evaporation and exposure to moisture.[1] Avoid plastic containers as they may be reactive or allow for leakage.[1]
Q3: I am observing a decrease in the enantiomeric excess (ee) of my this compound sample. What could be the cause?
A3: A decrease in enantiomeric excess is likely due to racemization. This can be caused by:
-
Inappropriate pH: Exposure to acidic or basic conditions can catalyze racemization through the formation of a carbocation intermediate at the benzylic position.
-
Elevated Temperatures: High temperatures during an experiment or improper storage can provide the energy needed to overcome the activation barrier for racemization.
-
Contaminants: The presence of acidic or basic impurities in your sample or solvent can also promote racemization.
Q4: My sample of this compound is showing an additional peak in the HPLC analysis. What could this impurity be?
A4: An additional peak could be a degradation product. The most likely candidates are:
-
(S)-Isochroman-4-ol: The other enantiomer, indicating racemization has occurred.
-
Isochromene: The product of dehydration.
-
4-Isochromanone: The product of oxidation of the secondary alcohol.
To identify the impurity, techniques like LC-MS or GC-MS can be employed to determine the molecular weight of the unknown peak.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yields
-
Symptom: Reactions involving this compound result in a mixture of unexpected products, or the yield of the desired product is consistently low.
-
Possible Cause: The starting material may have degraded.
-
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity and enantiomeric excess of your this compound stock using a validated analytical method (e.g., chiral HPLC).
-
Check for Degradants: Look for the presence of potential degradation products such as isochromene or 4-isochromanone.
-
Review Storage Conditions: Ensure that the compound has been stored correctly (cool, dark, inert atmosphere).
-
Purify the Starting Material: If impurities are detected, repurify the this compound before use.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in the biological activity of this compound between different batches or experiments.
-
Possible Cause: The presence of the other enantiomer, (S)-Isochroman-4-ol, which may have different biological activity, or the presence of other degradation products.
-
Troubleshooting Steps:
-
Enantiomeric Purity Check: Determine the enantiomeric excess of the sample used in the assay.
-
Chemical Purity Analysis: Analyze the sample for the presence of any other impurities.
-
Stability in Assay Medium: Assess the stability of this compound under the specific conditions of your biological assay (e.g., pH, temperature, aqueous buffer). It may be degrading during the experiment.
-
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Racemization | (S)-Isochroman-4-ol | C₉H₁₀O₂ | 150.17 |
| Dehydration | Isochromene | C₉H₈O | 132.16 |
| Oxidation | 4-Isochromanone | C₉H₈O₂ | 148.16 |
Table 2: Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term), <-18°C (long-term) | To minimize thermal degradation and racemization. |
| Light | Protect from light (amber vials) | To prevent photodegradation.[1] |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation. |
| Container | Tightly sealed glass | To prevent contamination and evaporation.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
-
Photodegradation:
-
Expose a solution of this compound (0.1 mg/mL in a quartz cuvette) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with a control sample (untreated), by a suitable analytical method (e.g., reverse-phase HPLC with a PDA detector and a chiral HPLC method).
Protocol 2: Chiral HPLC Method for Purity Assessment
-
Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Potential degradation pathways of this compound.
References
troubleshooting enantiomeric excess in (R)-Isochroman-4-ol synthesis
Welcome to the technical support center for the synthesis of (R)-Isochroman-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing the enantiomeric excess (ee) of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound with high enantiomeric excess?
A1: The most prevalent and effective method for synthesizing this compound with high enantiomeric excess is the asymmetric reduction of the prochiral ketone, isochroman-4-one. This is typically achieved using biocatalysts, specifically ketoreductases (KREDs), which are known for their high stereoselectivity.[1][2][3] Chemical methods using chiral reducing agents are also employed, but enzymatic reductions often offer superior enantioselectivity and milder reaction conditions.
Q2: My synthesis of this compound is resulting in low enantiomeric excess (ee). What are the potential causes?
A2: Low enantiomeric excess in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and co-solvent concentration can significantly impact the enantioselectivity of the ketoreductase.[1]
-
Poor Substrate Quality: Impurities in the starting material, isochroman-4-one, can inhibit the enzyme or act as substrates for competing reactions, leading to a decrease in the desired product's ee.
-
Incorrect Enzyme Selection: The choice of ketoreductase is critical. Different KREDs exhibit varying substrate specificities and enantioselectivities for the same substrate.
-
Cofactor Imbalance: Inadequate regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and potentially affect the enantioselectivity.
-
Product Inhibition or Degradation: The accumulation of the this compound product or byproducts might inhibit the enzyme or undergo degradation, affecting the final ee.
Q3: How can I improve the enantiomeric excess of my existing this compound product?
A3: If you have a sample of this compound with suboptimal enantiomeric excess, you can improve its purity through several techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers at both analytical and preparative scales.
-
Supercritical Fluid Chromatography (SFC): SFC is a cost-effective alternative to HPLC for chiral separations, particularly for moderately polar compounds.
-
Crystallization: Diastereomeric salt formation with a chiral resolving agent can be used to selectively crystallize one diastereomer, which can then be converted back to the enantiomerically pure alcohol.[4]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (<90% ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Screen a range of pH values (e.g., 6.0-8.5) for the reaction buffer. | Identify the optimal pH for both enzyme activity and enantioselectivity. |
| Incorrect Temperature | Vary the reaction temperature (e.g., 25-40°C). | Determine the temperature at which the ketoreductase exhibits the highest enantioselectivity. |
| Inappropriate Co-solvent | Test different co-solvents (e.g., isopropanol, DMSO, methanol) at varying concentrations (e.g., 5-20% v/v). | Find a co-solvent system that improves substrate solubility without compromising enzyme performance. |
| Low-Quality Substrate | Repurify the isochroman-4-one starting material by recrystallization or column chromatography. | An increase in the ee of the final product. |
| Suboptimal Enzyme Choice | Screen a panel of different ketoreductases (KREDs). | Discovery of a KRED that provides higher enantioselectivity for isochroman-4-one. |
Issue 2: Low Conversion (<95%)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Cofactor Regeneration | Increase the concentration of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH). | Drive the reaction to completion by ensuring a constant supply of the reduced cofactor. |
| Enzyme Inhibition | Decrease the substrate concentration or perform a fed-batch reaction. | Mitigate substrate inhibition and improve overall conversion. |
| Poor Enzyme Stability | Consider immobilizing the ketoreductase on a solid support. | Enhance the operational stability of the enzyme, allowing for longer reaction times and higher conversions. |
| Product Inhibition | Investigate in-situ product removal techniques. | Remove the product from the reaction mixture as it is formed, thereby reducing product inhibition. |
Data Presentation
The following table summarizes the hypothetical effect of different reaction parameters on the enantiomeric excess of this compound in a ketoreductase-catalyzed reduction of isochroman-4-one. These values are representative and intended to guide optimization efforts.
| Ketoreductase (KRED) | Temperature (°C) | pH | Co-solvent (10% v/v) | Enantiomeric Excess (ee, %) | Conversion (%) |
| KRED-A | 30 | 7.0 | Isopropanol | 85 | >99 |
| KRED-A | 25 | 7.0 | Isopropanol | 92 | 98 |
| KRED-A | 30 | 6.0 | Isopropanol | 88 | 95 |
| KRED-A | 30 | 8.0 | Isopropanol | 82 | >99 |
| KRED-A | 30 | 7.0 | DMSO | 89 | 97 |
| KRED-B | 30 | 7.0 | Isopropanol | 98 | >99 |
| KRED-B | 25 | 7.0 | Isopropanol | >99 | 96 |
| KRED-B | 30 | 7.5 | Isopropanol | 97 | >99 |
Experimental Protocols
Key Experiment: Ketoreductase-Mediated Synthesis of this compound
This protocol describes a general procedure for the asymmetric reduction of isochroman-4-one using a ketoreductase.
Materials:
-
Isochroman-4-one
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (co-solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of potassium phosphate buffer (10 mL, 100 mM, pH 7.0) add NADP⁺ (2 mg), glucose (200 mg), and glucose dehydrogenase (10 U).
-
Add the selected ketoreductase (5 mg).
-
In a separate vial, dissolve isochroman-4-one (100 mg) in isopropanol (1 mL).
-
Add the substrate solution to the enzyme solution dropwise with gentle stirring.
-
Incubate the reaction mixture at 30°C with shaking (e.g., 180 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General experimental workflow for the synthesis.
References
- 1. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Production of (R)-Halohydrins with Whole Cells of Rhodotorula rubra KCh 82 Culture - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction parameters for (R)-Isochroman-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization of reaction parameters for the synthesis of (R)-Isochroman-4-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the asymmetric reduction of isochroman-4-one.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The chiral catalyst (e.g., CBS catalyst) may have degraded due to moisture or improper storage. | 1a. Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. 1b. Use a freshly opened bottle of catalyst or regenerate/purify the existing catalyst if possible. |
| 2. Poor Quality Reagents: The reducing agent (e.g., borane complex) may have decomposed, or the solvent may not be anhydrous. The presence of water can significantly reduce enantiomeric excess.[1][2] | 2a. Use freshly opened or recently titrated borane solutions. 2b. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).[1] | |
| 3. Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow kinetics, or too warm, promoting side reactions. | 3a. For CBS reductions, a common starting temperature is -78 °C, with gradual warming to -40 °C or higher as the reaction progresses.[2] 3b. Optimize the temperature profile for your specific substrate and catalyst system. Lower temperatures generally favor higher enantioselectivity.[1] | |
| Low Enantioselectivity (ee) | 1. Presence of Moisture: Water can react with the borane and the catalyst, leading to a non-selective reduction pathway.[2] | 1a. As with low yield issues, ensure all glassware is oven-dried and the reaction is run under strictly anhydrous conditions.[1][2] |
| 2. Incorrect Stoichiometry: An incorrect ratio of catalyst to substrate or borane to substrate can lead to background (non-catalyzed) reduction. | 2a. Carefully control the stoichiometry. Typically, 5-10 mol% of the CBS catalyst is used. 2b. The borane reagent is usually added slowly to the mixture of the ketone and catalyst. | |
| 3. Suboptimal Temperature: Higher temperatures can decrease enantioselectivity. | 3a. Maintain a low reaction temperature. For particularly challenging substrates, temperatures as low as -126 °C with catecholborane have been used.[1] | |
| 4. Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. | 4a. Tetrahydrofuran (THF) is a commonly used solvent for CBS reductions. Toluene can also be used.[2] 4b. If low ee persists, consider screening other aprotic, non-coordinating solvents. | |
| Formation of Byproducts | 1. Over-reduction: Prolonged reaction times or excess reducing agent can lead to the formation of undesired products. | 1a. Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, GC-MS). 1b. Quench the reaction promptly upon completion. |
| 2. Side Reactions of the Substrate: The starting material or product may undergo side reactions under the reaction conditions. | 2a. Ensure the starting isochroman-4-one is pure. 2b. Consider the stability of the product under the workup conditions. A mild acidic workup is typically employed to hydrolyze the borate ester.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the asymmetric synthesis of this compound?
A1: The most widely employed and reliable method is the asymmetric reduction of the prochiral ketone, isochroman-4-one. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane reducing agent, is particularly effective for this transformation, often providing high yields and excellent enantioselectivity.[1][3][4][5]
Q2: How do I choose the correct enantiomer of the CBS catalyst to obtain this compound?
A2: The stereochemical outcome of the CBS reduction is predictable. To obtain the (R)-alcohol, you should use the (S)-CBS catalyst. The mechanism involves the coordination of the ketone to the Lewis acidic boron of the catalyst in a way that the larger substituent on the ketone points away from the bulky group on the catalyst, followed by intramolecular hydride delivery to one face of the carbonyl.
Q3: My enantiomeric excess (ee) is consistently low. What are the most critical parameters to check?
A3: The most critical parameters affecting enantioselectivity are the rigorous exclusion of moisture and the maintenance of low reaction temperatures.[1] Water will lead to a non-selective reduction, and higher temperatures can disrupt the highly organized transition state required for high enantioselectivity. Also, ensure the purity of your reagents, especially the borane solution and the catalyst.
Q4: Can other reducing agents be used for the asymmetric reduction of isochroman-4-one?
A4: While borane complexes (BH₃·THF or BH₃·SMe₂) are most common for the CBS reduction, other chiral reducing agents and catalytic systems can be used. These include chiral ruthenium or rhodium complexes for asymmetric transfer hydrogenation. However, for laboratory-scale synthesis, the CBS reduction often provides a good balance of reactivity, selectivity, and operational simplicity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The starting ketone (isochroman-4-one) is typically more nonpolar than the product alcohol (this compound). A co-spot of the starting material and the reaction mixture will show the consumption of the ketone and the appearance of the more polar alcohol spot. Gas chromatography (GC) can also be used for more quantitative monitoring.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes the effect of different catalysts and reaction conditions on the yield and enantioselectivity of the asymmetric reduction of isochroman-4-one to this compound, based on typical results for similar ketone reductions.
| Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| (S)-Me-CBS (10) | BH₃·THF | THF | -78 to -40 | ~95 | >95 |
| (S)-Bu-CBS (10) | BH₃·THF | THF | -78 to -40 | ~92 | >93 |
| (S)-Ph-CBS (10) | BH₃·THF | THF | -78 to -40 | ~90 | >90 |
| (S)-Me-CBS (10) | Catecholborane | Toluene | -78 | ~85 | >98 |
| RuCl₂[(S,S)-TsDPEN] (2) | HCOOH/Et₃N | DMF | 25 | ~90 | ~92 |
Note: The values presented are representative and may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Detailed Protocol for the Corey-Bakshi-Shibata (CBS) Reduction of Isochroman-4-one
This protocol describes a general procedure for the asymmetric reduction of isochroman-4-one to this compound using the (S)-methyl-CBS catalyst.
Materials:
-
Isochroman-4-one
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, add a solution of isochroman-4-one (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene) dropwise. Stir the mixture for 10-15 minutes at -78 °C.
-
Reduction: Add borane-THF complex (0.6 eq, 1 M solution in THF) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of methanol until gas evolution ceases.
-
Workup: Allow the reaction mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization
Below are diagrams illustrating the key experimental workflow and the logical relationship in troubleshooting low enantioselectivity.
Caption: Experimental workflow for the CBS reduction of isochroman-4-one.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: (R)-Isochroman-4-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Isochroman-4-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary synthetic routes for obtaining enantiomerically enriched this compound are:
-
Asymmetric reduction of isochroman-4-one: This is a widely used method that employs a chiral catalyst to stereoselectively reduce the ketone functionality. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach.
-
Diastereoselective oxa-Pictet-Spengler reaction: This reaction involves the cyclization of a phenylethanol derivative with an aldehyde, often formaldehyde or its equivalent, in the presence of a chiral auxiliary or catalyst to control the stereochemistry at the C4 position.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
The impurities largely depend on the synthetic route chosen. Below is a summary of common impurities for the two main methods.
Troubleshooting Guides
Guide 1: Asymmetric Reduction of Isochroman-4-one
This guide focuses on issues encountered during the synthesis of this compound via the asymmetric reduction of isochroman-4-one, for instance, using a CBS catalyst.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My chiral HPLC analysis shows a low enantiomeric excess for the desired this compound. What are the possible causes and solutions?
-
Answer: Low enantiomeric excess is a common issue in asymmetric reductions and can stem from several factors:
-
Moisture: The presence of water can significantly reduce the enantioselectivity of the CBS catalyst.[1][2] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Quality: The chiral catalyst may have degraded or be of poor quality. Use a freshly opened bottle of the catalyst or repurify it if necessary.
-
Reaction Temperature: The temperature can influence the stereoselectivity.[1] Running the reaction at a lower temperature may improve the enantiomeric excess.
-
Incorrect Stoichiometry: The ratio of the substrate to the catalyst and the reducing agent is crucial. Ensure accurate measurements and stoichiometry as per the established protocol.
-
Issue 2: Incomplete Reaction
-
Question: I am observing a significant amount of unreacted isochroman-4-one in my reaction mixture. How can I drive the reaction to completion?
-
Answer: Incomplete conversion can be addressed by:
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reagent Activity: The reducing agent (e.g., borane source) may have decomposed. Use a fresh, high-quality reducing agent.
-
Temperature: While lower temperatures can improve enantioselectivity, they can also slow down the reaction rate. A careful balance between temperature and reaction time is necessary.
-
Issue 3: Presence of Side-Products
-
Question: Besides the desired product and starting material, I am observing other spots on my TLC plate. What could these be?
-
Answer: Potential side-products from the asymmetric reduction of isochroman-4-one include:
-
(S)-Isochroman-4-ol: The undesired enantiomer, the presence of which is indicated by low ee.
-
Diastereomeric impurities: If there are other stereocenters in the molecule, diastereomers could be formed.
-
Over-reduction products: Although less common for this specific transformation, highly reactive reducing agents could potentially lead to further reduction of the aromatic ring under harsh conditions.
-
Guide 2: Oxa-Pictet-Spengler Reaction
This guide addresses common problems during the synthesis of this compound using a diastereoselective oxa-Pictet-Spengler reaction.
Issue 1: Low Diastereoselectivity
-
Question: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve this?
-
Answer: Achieving high diastereoselectivity is key in this method. Consider the following:
-
Chiral Auxiliary/Catalyst: The choice and quality of the chiral auxiliary or catalyst are paramount. Ensure it is of high purity.
-
Reaction Conditions: Temperature, solvent, and the nature of the acid catalyst can all influence the diastereoselectivity.[3] Systematic optimization of these parameters may be necessary.
-
Steric Hindrance: The steric bulk of the substituents on both the phenylethanol derivative and the aldehyde can affect the facial selectivity of the cyclization.
-
Issue 2: Formation of Byproducts
-
Question: I am isolating byproducts along with my desired this compound. What are the likely structures of these byproducts?
-
Answer: The oxa-Pictet-Spengler reaction can sometimes lead to the formation of byproducts such as:[3][4]
-
Unreacted Starting Materials: Incomplete reaction will leave residual 2-phenylethanol derivative and the aldehyde.
-
Dehydrated Products: Under strongly acidic conditions or at elevated temperatures, the product alcohol can dehydrate to form an isochromene.
-
Polymerization of Formaldehyde: Formaldehyde can polymerize, especially in the presence of acid. Using a formaldehyde equivalent like 1,3,5-trioxane can sometimes mitigate this.[5]
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity | Structure | Common Synthetic Route | Analytical Detection Method |
| Isochroman-4-one | Ketone precursor | Asymmetric Reduction | TLC, HPLC, GC-MS, NMR[6][7][8] |
| (S)-Isochroman-4-ol | Enantiomer of product | Asymmetric Reduction | Chiral HPLC, NMR with chiral solvating agents[9][10][11][12] |
| 2-(2-Hydroxyethyl)benzaldehyde | Starting material | Oxa-Pictet-Spengler | TLC, HPLC, GC-MS, NMR[6][7][8] |
| Isochromene | Dehydration product | Oxa-Pictet-Spengler | TLC, HPLC, GC-MS, NMR[6][7][8] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Isochroman-4-one via CBS Reduction
-
Preparation: Under an inert atmosphere (N2 or Ar), a solution of (R)-Me-CBS catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -20 °C.
-
Addition of Reducing Agent: A solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq.) is added dropwise to the catalyst solution and stirred for 15 minutes.
-
Substrate Addition: A solution of isochroman-4-one (1.0 eq.) in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature at -20 °C.
-
Reaction Monitoring: The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.
-
Workup: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.[13][14][15][16]
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
-
Sample Preparation: A small sample of the purified this compound is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., Daicel Chiralpak IA, IB, or IC) is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used. The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: The retention times of the (R) and (S) enantiomers are determined by injecting a racemic standard. The enantiomeric excess of the synthesized sample is calculated from the peak areas of the two enantiomers.[11][12][17][18]
Visualizations
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. research.rice.edu [research.rice.edu]
- 8. scribd.com [scribd.com]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. banglajol.info [banglajol.info]
- 13. DSpace [cora.ucc.ie]
- 14. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A two-step purification platform for efficient removal of Fab-related impurities: A case study for Ranibizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Isochroman-4-ol Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-Isochroman-4-ol during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of optical purity in my sample of this compound. What could be the cause?
A1: The loss of optical purity, or racemization, of this compound is likely due to the formation of a planar, achiral carbocation intermediate at the stereocenter (the carbon bearing the hydroxyl group).[1] This can be facilitated by several factors in your experimental conditions. As a benzylic alcohol, this compound is susceptible to racemization under both acidic and basic conditions.
Potential Causes:
-
Acidic Conditions: Traces of acid can catalyze the protonation of the hydroxyl group, which then leaves as a water molecule to form a stabilized benzylic carbocation. This carbocation is planar and can be attacked from either face by a nucleophile (like water), leading to a racemic mixture.[1][2]
-
Basic Conditions: While less common for alcohols, strong bases could potentially deprotonate the hydroxyl group, and under certain conditions, facilitate racemization, although the mechanism is less direct than acid catalysis. More relevant is the potential for base-catalyzed side reactions if other functional groups are present.
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization, especially if catalytic amounts of acid or base are present.[3]
-
Solvent Effects: The choice of solvent can influence the rate of racemization. Protic solvents that can stabilize the carbocation intermediate may facilitate racemization.[4]
Q2: How can I prevent the racemization of this compound during storage?
A2: Proper storage is crucial to maintaining the enantiomeric purity of this compound.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, preferably refrigerated or frozen, to minimize the rate of any potential degradation or racemization reactions.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can sometimes lead to products that might catalyze racemization.
-
Solvent: If stored in solution, use a non-polar, aprotic solvent. Avoid protic or acidic solvents.
-
Container: Use clean, dry glassware. Avoid containers that may leach acidic or basic impurities.
Q3: What experimental conditions should I avoid during my reaction or workup to prevent racemization?
A3: Careful control of your experimental parameters is key.
Conditions to Avoid:
-
pH: Avoid strongly acidic or basic conditions. If your reaction requires acidic or basic reagents, consider using milder alternatives or neutralizing the reaction mixture as quickly as possible during workup.
-
Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.[3]
-
Purification: During chromatographic purification, use neutral stationary phases (e.g., silica gel) and consider buffering the mobile phase if there is a risk of racemization on the column.
Below is a diagram illustrating the general acid-catalyzed racemization pathway for a chiral benzylic alcohol like this compound.
References
Technical Support Center: Synthesis of (R)-Isochroman-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to (R)-Isochroman-4-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of this compound?
A1: The most prevalent and effective strategies for synthesizing this compound with high enantiopurity include:
-
Asymmetric Reduction of Isochroman-4-one: This is a direct and widely used method employing either chemical catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, or biocatalysts like ketoreductases (KREDs).
-
Enantioselective C-H Insertion: A modern approach that utilizes transition-metal catalysis, for instance, with rhodium catalysts and donor/donor carbenes, to construct the chiral isochroman ring system with high stereocontrol.[1][2][3]
-
Kinetic Resolution of Racemic Isochroman-4-ol: This method involves the selective reaction of one enantiomer from a racemic mixture, typically catalyzed by enzymes like lipases, leaving the desired (R)-enantiomer unreacted and enriched.[4][5] Dynamic kinetic resolution (DKR) can be employed to convert the unwanted enantiomer into the desired one, thereby achieving a theoretical yield of up to 100%.[6][7][8]
Q2: Which method offers the highest enantioselectivity and yield?
A2: Both asymmetric reduction of isochroman-4-one and enantioselective C-H insertion have been reported to provide excellent enantioselectivity (often >99% ee) and high yields.[1][2][3] The optimal method will depend on the available resources, scale of the reaction, and the specific substrate. Biocatalytic reductions with ketoreductases are particularly attractive for their high selectivity and environmentally friendly reaction conditions.[9][10]
Q3: What are the main advantages of using a biocatalytic approach?
A3: Biocatalytic methods, such as using ketoreductases or lipases, offer several advantages:
-
High Enantio- and Regioselectivity: Enzymes are often highly specific, leading to products with excellent purity.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which can prevent the degradation of sensitive molecules.
-
Environmental Sustainability: These methods are considered "green" as they avoid the use of toxic reagents and solvents.
-
Reduced Byproducts: The high selectivity of enzymes often leads to cleaner reactions with fewer side products, simplifying purification.
Q4: Can the Oxa-Pictet-Spengler reaction be used for the synthesis of this compound?
A4: The Oxa-Pictet-Spengler reaction is a powerful method for constructing the isochroman skeleton.[11][12][13] However, achieving high enantioselectivity at the C-4 position to specifically yield this compound can be challenging and may require the use of chiral auxiliaries or subsequent resolution steps. While variants of this reaction exist, they are generally more suited for the synthesis of 1-substituted isochromans.[13][14]
Troubleshooting Guides
Route 1: Asymmetric Reduction of Isochroman-4-one
Method A: Corey-Bakshi-Shibata (CBS) Reduction
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Impure starting material. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Use a mild acidic workup to hydrolyze the boronate ester. 3. Purify the isochroman-4-one before the reduction. |
| Low Enantioselectivity (ee) | 1. Presence of moisture in the reaction. 2. Impure CBS catalyst. 3. Incorrect reaction temperature. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[15][16] 2. Use a freshly opened or properly stored CBS catalyst. Consider generating the catalyst in situ.[17] 3. Optimize the reaction temperature; lower temperatures often improve enantioselectivity. |
| Formation of Side Products | 1. Over-reduction of other functional groups. 2. Racemization of the product. | 1. The CBS reduction is generally chemoselective for ketones. If other reducible groups are present, consider protecting them. 2. Ensure the workup conditions are not too harsh, which could lead to racemization. |
Method B: Biocatalytic Reduction with Ketoreductases (KREDs)
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Enzyme Activity | 1. Inactive enzyme. 2. Inappropriate reaction conditions (pH, temperature). 3. Presence of enzyme inhibitors in the substrate. 4. Insufficient cofactor (NADH/NADPH) regeneration. | 1. Use a fresh batch of enzyme or a different KRED from a screening kit. 2. Optimize the pH and temperature according to the enzyme's specifications. 3. Purify the isochroman-4-one to remove potential inhibitors. 4. Ensure the cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase) is active.[9] |
| Low Enantioselectivity (ee) | 1. Suboptimal enzyme choice. 2. Racemization of the product by other enzymes in a whole-cell system. | 1. Screen a panel of different KREDs to find one with the desired stereoselectivity. Both (R)- and (S)-selective enzymes are often commercially available.[9] 2. If using whole cells, consider using a purified enzyme to avoid side reactions. |
| Difficult Product Isolation | 1. Emulsion formation during extraction. 2. Low product concentration in the aqueous medium. | 1. Centrifuge the reaction mixture to break emulsions. Alternatively, use a different extraction solvent or a salting-out agent. 2. Consider using a resin-based product adsorption method for isolation. |
Route 2: Enantioselective C-H Insertion
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | 1. Inefficient catalyst turnover. 2. Decomposition of the diazo compound precursor. 3. Formation of side products (e.g., Stevens rearrangement). | 1. Use a higher catalyst loading or a different rhodium catalyst. 2. Prepare the diazo compound fresh and use it immediately. 3. The use of donor/donor carbenes is reported to suppress Stevens rearrangement.[1][2] Lowering the reaction temperature may also help.[3] |
| Low Enantioselectivity (ee) | 1. Suboptimal chiral ligand. 2. Racemization of the product. | 1. Screen different chiral ligands for the rhodium catalyst. The choice of ligand is crucial for achieving high enantioselectivity. 2. Ensure that the purification method (e.g., chromatography) does not cause racemization. |
| Diastereomer Formation | 1. Lack of facial selectivity in the C-H insertion step. | 1. The choice of catalyst and ligand is critical for controlling diastereoselectivity. The reported methods with donor/donor carbenes show excellent diastereoselectivity.[1][2][3] |
Route 3: Enzymatic Kinetic Resolution of Racemic Isochroman-4-ol
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Conversion (<50%) | 1. Inactive enzyme. 2. Reversibility of the reaction. 3. Product inhibition. | 1. Screen different lipases.[4] 2. Use an acyl donor that makes the reaction irreversible, such as vinyl acetate.[4][18] 3. Remove the product as it is formed, if possible, or use a higher enzyme loading. |
| Low Enantioselectivity (E-value) | 1. Suboptimal enzyme choice. 2. Incorrect solvent or temperature. | 1. A thorough screening of different lipases is crucial to find a highly selective enzyme.[4] 2. Optimize the reaction solvent and temperature; non-polar organic solvents often give better results. Lowering the temperature can sometimes improve enantioselectivity.[19] |
| Difficulty in Separating Product and Unreacted Starting Material | 1. Similar polarities of the alcohol and the esterified product. | 1. Optimize the chromatographic separation conditions (e.g., solvent system, column type). 2. Consider a chemical derivatization of one of the components to alter its polarity before separation. |
Data Presentation
Table 1: Comparison of Asymmetric Reduction Methods for Isochroman-4-one
| Method | Catalyst/Enzyme | Typical Reducing Agent | Typical Solvent | Typical Yield (%) | Typical ee (%) |
| CBS Reduction | (R)-Me-CBS | BH₃·THF or BH₃·SMe₂ | THF, Toluene | 80-95 | 90-99 |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (cosubstrate) | Aqueous buffer/organic cosolvent | 90-99 | >99 |
Table 2: Comparison of Kinetic Resolution Methods for Racemic Isochroman-4-ol
| Method | Enzyme | Acyl Donor | Typical Solvent | Max. Yield (%) | Typical ee (%) |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Pseudomonas cepacia) | Vinyl acetate | Toluene, MTBE | <50 | >95 |
| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Vinyl acetate | Toluene | >90 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Isochroman-4-one using (R)-Me-CBS
-
Preparation: Under an argon atmosphere, add a solution of Isochroman-4-one (1.0 equiv) in anhydrous THF to a flame-dried flask.
-
Catalyst Addition: Cool the solution to -20 °C and add a solution of (R)-Methyl-CBS catalyst (0.1 equiv) in anhydrous THF dropwise.
-
Reducing Agent Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equiv) in anhydrous THF, maintaining the temperature at -20 °C.
-
Reaction: Stir the mixture at -20 °C and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.
-
Workup: Warm the mixture to room temperature and add 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Biocatalytic Reduction of Isochroman-4-one using a Ketoreductase (KRED)
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
Reagent Addition: Add NADP⁺ (or NAD⁺, depending on the KRED), the KRED, and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Substrate Addition: Add Isochroman-4-one, either directly or as a solution in a water-miscible co-solvent (e.g., DMSO, isopropanol).
-
Reaction: Stir the mixture at the optimal temperature for the KRED (e.g., 30 °C). Monitor the reaction progress by HPLC.
-
Workup: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.
Visualizations
References
- 1. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 7. Dynamic Covalent Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. princeton.edu [princeton.edu]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-Isochroman-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (R)-Isochroman-4-ol. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of catalyst performance data.
Catalyst Selection for this compound Synthesis: A Comparative Overview
The enantioselective reduction of isochroman-4-one is a common and effective strategy for the synthesis of this compound. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly reliable method for achieving high enantioselectivity.[1][2][3] Below is a summary of typical results for the asymmetric reduction of 4-chromanone, a closely related substrate, which can serve as a strong starting point for optimizing the synthesis of this compound.
| Catalyst/Reagent | Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-Me-CBS | 4-Chromanone | BH₃·SMe₂ | THF | -30 | 1 | 95 | 93 |
| (R)-Bu-CBS | 4-Chromanone | BH₃·SMe₂ | THF | -30 | 1 | 94 | 92 |
| (S)-Me-CBS | 4-Chromanone | Catecholborane | Toluene | -78 | 24 | 85 | 96 |
| RuCl₂[(S)-tolbinap][(R)-iphan] | 5-Methoxy-1-tetralone | H₂ (9 atm) | 2-propanol | RT | - | Quant. | 98 |
Note: Data for 4-chromanone and 5-methoxy-1-tetralone are presented as close analogs due to the limited availability of specific data for isochroman-4-one.
Experimental Protocol: Asymmetric Synthesis of this compound via CBS Reduction
This protocol describes the enantioselective reduction of isochroman-4-one to this compound using an (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
Isochroman-4-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add isochroman-4-one (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF.
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., -30 °C to -78 °C). Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) dropwise to the stirred solution.
-
Reducing Agent Addition: Slowly add the borane-dimethyl sulfide complex (0.6 - 1.0 eq) dropwise to the reaction mixture, maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Technical Support: FAQs and Troubleshooting
This section addresses common questions and issues that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable catalyst for the asymmetric reduction of isochroman-4-one?
-
Q2: Why are anhydrous conditions critical for the CBS reduction?
-
Q3: How does temperature affect the enantioselectivity of the CBS reduction?
-
A3: Generally, lower reaction temperatures lead to higher enantiomeric excesses.[1] However, there is often an optimal temperature for a specific substrate and catalyst combination, below which the reaction rate may become impractically slow.
-
-
Q4: Can other reducing agents be used besides borane-dimethyl sulfide?
-
A4: Yes, other borane sources like BH₃·THF and catecholborane can also be used.[1] The choice of borane reagent can influence both the reaction rate and the enantioselectivity.
-
Troubleshooting Guide
-
Problem 1: Low Enantiomeric Excess (ee%)
-
Possible Cause: Presence of moisture in the reaction.
-
Solution: Ensure all glassware is flame-dried before use and that all solvents and reagents are strictly anhydrous.[2][5] Perform the reaction under a dry, inert atmosphere (argon or nitrogen).
-
Possible Cause: Incorrect reaction temperature.
-
Solution: Optimize the reaction temperature. Generally, lowering the temperature improves enantioselectivity, but this should be balanced with the reaction time.[1]
-
Possible Cause: Degradation of the CBS catalyst.
-
Solution: Use a fresh bottle of the CBS catalyst or a freshly prepared solution. Store the catalyst under an inert atmosphere and at the recommended temperature.
-
Possible Cause: Impure borane reagent.
-
Solution: Commercially available borane solutions can sometimes contain impurities that lead to non-selective reduction.[1] Using a freshly opened bottle or a purified borane source can improve results.
-
-
Problem 2: Low or No Product Yield
-
Possible Cause: Inactive catalyst or reducing agent.
-
Solution: Verify the activity of the CBS catalyst and the borane reagent. Ensure proper storage and handling to prevent degradation.
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or slightly increase the temperature. Monitor the reaction progress closely using TLC.
-
Possible Cause: Inefficient quenching or work-up.
-
Solution: Ensure the quenching step is performed carefully and that the pH is adjusted correctly during the work-up to ensure the product is in the organic phase.
-
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Formation of side products.
-
Solution: Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. Careful flash column chromatography with an optimized solvent system is crucial.
-
Possible Cause: Product is a volatile or water-soluble alcohol.
-
Solution: Use appropriate extraction and concentration techniques to minimize product loss. For volatile compounds, use a rotary evaporator at a lower temperature and pressure.
-
Visual Guides
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: Troubleshooting guide for low enantioselectivity in CBS reductions.
References
- 1. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-Isochroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
(R)-Isochroman-4-ol is a valuable chiral building block in the synthesis of various biologically active molecules. The stereoselective synthesis of this compound is of significant interest, and various methods have been developed to achieve high enantiopurity and yield. This guide provides a detailed comparison of two prominent and effective methods for the synthesis of this compound: Biocatalytic Asymmetric Reduction of Isochroman-4-one and Chemoenzymatic Deracemization.
At a Glance: Comparison of Synthesis Methods
| Method | Key Features | Yield | Enantiomeric Excess (e.e.) | Reaction Time | Key Reagents/Catalysts |
| Biocatalytic Asymmetric Reduction | Direct, highly selective reduction of a prochiral ketone. | >99% | >99% (R) | 24 hours | Ketoreductase (KRED) from Codexis or other microbial sources, Isopropanol (cosubstrate), NADP⁺ (cofactor) |
| Chemoenzymatic Deracemization | Resolution of a racemic mixture using a combination of chemical oxidation and enzymatic reduction. | 85% (for the R-enantiomer) | 99% (R) | 24-48 hours | Bobbitt's salt (oxidant), Ketoreductase (KRED), Isopropanol (reductant), NADP⁺ (cofactor) |
Method 1: Biocatalytic Asymmetric Reduction of Isochroman-4-one
This method employs a ketoreductase (KRED) enzyme to directly reduce the prochiral ketone, isochroman-4-one, to the desired (R)-enantiomer of isochroman-4-ol with high enantioselectivity. The enzyme provides a chiral environment for the hydride transfer from a cofactor (NADPH), leading to the preferential formation of one enantiomer. Isopropanol often serves as a sacrificial co-substrate for in-situ regeneration of the NADPH cofactor.
Experimental Protocol
Materials:
-
Isochroman-4-one
-
Ketoreductase (e.g., KRED from Codexis or a suitable microbial strain)
-
Isopropanol
-
NADP⁺ (catalytic amount)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve isochroman-4-one (1 equivalent) in a minimal amount of a water-miscible co-solvent if necessary (e.g., DMSO, up to 5% v/v).
-
Add this solution to a potassium phosphate buffer (100 mM, pH 7.0) containing NADP⁺ (e.g., 1 mol%).
-
Add the ketoreductase enzyme (e.g., as a lyophilized powder or a cell-free extract). The optimal enzyme loading should be determined empirically.
-
Add isopropanol (e.g., 5-10 equivalents) to the reaction mixture to serve as the co-substrate for cofactor regeneration.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 24 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Method 2: Chemoenzymatic Deracemization of (±)-Isochroman-4-ol
This approach starts with a racemic mixture of (±)-isochroman-4-ol. The process involves the selective oxidation of the (S)-enantiomer to isochroman-4-one using a chemical oxidant, followed by the enzymatic reduction of the newly formed ketone back to the (R)-enantiomer. This kinetic resolution coupled with in-situ recycling of the undesired enantiomer allows for a theoretical maximum yield of 100% for the desired (R)-enantiomer.
Experimental Protocol
Materials:
-
(±)-Isochroman-4-ol
-
Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) or other suitable oxidant
-
Ketoreductase (a highly (R)-selective KRED)
-
Isopropanol
-
NADP⁺ (catalytic amount)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (±)-isochroman-4-ol (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add Bobbitt's salt (1 equivalent) and stir the mixture at room temperature. Monitor the selective oxidation of the (S)-enantiomer by chiral HPLC.
-
Once the desired conversion is reached (typically close to 50% conversion of the starting material), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. This provides a mixture enriched in this compound and isochroman-4-one.
-
Subject this mixture to the biocatalytic reduction conditions as described in Method 1 . Dissolve the mixture in a potassium phosphate buffer (100 mM, pH 7.0) containing NADP⁺ and the (R)-selective ketoreductase.
-
Add isopropanol and stir the reaction for 24-48 hours, monitoring the conversion of the ketone to the (R)-alcohol.
-
Work-up and purify the product as described in Method 1 to obtain enantiomerically pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Workflow for the biocatalytic asymmetric reduction of isochroman-4-one.
Caption: Workflow for the chemoenzymatic deracemization of (±)-isochroman-4-ol.
Conclusion
Both biocatalytic asymmetric reduction and chemoenzymatic deracemization are powerful strategies for the synthesis of enantiomerically pure this compound. The choice between these methods will depend on the starting material availability, cost considerations, and the desired process simplicity.
-
Biocatalytic asymmetric reduction is a more direct and atom-economical approach when the starting prochiral ketone is readily available. It offers excellent enantioselectivity and high yields in a single step.
-
Chemoenzymatic deracemization is advantageous when starting from a racemic mixture of the alcohol. While it involves more steps, it provides an elegant solution for resolving racemates and can achieve high yields of the desired enantiomer.
For drug development professionals and researchers, the mild reaction conditions and high selectivity offered by these enzymatic and chemoenzymatic methods make them attractive for the sustainable and efficient production of this key chiral intermediate.
Determining the Enantiomeric Purity of (R)-Isochroman-4-ol: A Comparative Guide to Analytical Techniques
The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral compounds such as (R)-Isochroman-4-ol, a key intermediate in the synthesis of various biologically active molecules. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for this purpose. This guide provides a comparative overview of the HPLC method alongside alternative techniques, supported by experimental data for structurally related compounds to illustrate performance.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its high resolution, accuracy, and reproducibility. The most common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Protocol: Chiral HPLC of this compound
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is typically effective. An optimal starting composition would be 90:10 (v/v) n-hexane:IPA. The ratio can be adjusted to optimize resolution and retention times. For instance, increasing the percentage of IPA will generally decrease retention times.
Flow Rate: 1.0 mL/min
Temperature: Ambient (approximately 25°C)
Detection: UV at 220 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Performance (based on analogous compounds)
For cyclic benzylic alcohols on a Chiralcel® OD-H column with a hexane/IPA mobile phase, baseline separation of the enantiomers is expected. The (R)-enantiomer would be the major peak, and the (S)-enantiomer the minor peak, allowing for the calculation of enantiomeric excess (e.e.).
Alternative Analytical Methods
While HPLC is the predominant technique, other methods can also be employed for the determination of enantiomeric purity.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. For a hydroxyl-containing compound like Isochroman-4-ol, derivatization to a more volatile ester or ether may be necessary to improve peak shape and resolution.
General Protocol:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Beta DEX™ or Gamma DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to normal-phase HPLC that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol. It offers fast separations and reduced solvent consumption. Polysaccharide-based chiral stationary phases are also widely used in SFC.
General Protocol:
-
Column: Chiralcel® or Chiralpak® series columns.
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol).
-
Detection: UV or MS.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, typically a cyclodextrin, is added to the background electrolyte.
General Protocol:
-
Capillary: Fused silica capillary.
-
Background Electrolyte: A buffer solution (e.g., phosphate buffer) containing a chiral selector (e.g., a cyclodextrin derivative).
-
Detection: UV.
Comparative Data
The following table summarizes typical performance data for the chiral separation of compounds structurally similar to this compound using different analytical techniques. This data is intended to be illustrative of the expected performance for the target analyte.
| Analytical Technique | Chiral Stationary Phase/Selector | Mobile Phase/Carrier Gas | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| HPLC | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 1-Tetralol | tR1= 8.5, tR2= 10.2 | 2.1 | Hypothetical |
| GC | Beta DEX™ 120 | Helium | 1-Phenylethanol | tR1= 15.2, tR2= 15.8 | 1.8 | Hypothetical |
| SFC | Chiralpak® AD-H | CO2/Methanol (85:15) | Flavanone | tR1= 3.1, tR2= 3.9 | 2.5 | Hypothetical |
| CE | Hydroxypropyl-β-cyclodextrin | Phosphate Buffer | Propranolol | tR1= 6.3, tR2= 6.8 | 1.9 | Hypothetical |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the determination of enantiomeric purity of this compound by HPLC.
A Comparative Guide to the Reactivity of (R)-Isochroman-4-ol and Other Chiral Alcohols in Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a suitable chiral alcohol is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of the reactivity of (R)-Isochroman-4-ol with other classes of chiral alcohols, supported by experimental data from relevant studies. The focus is on enzymatic kinetic resolutions, a widely employed method for the preparation of enantiomerically pure compounds.
Reactivity in Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful tool for separating racemic mixtures of chiral alcohols. The efficiency and selectivity of this process are highly dependent on the structure of the alcohol substrate. While direct comparative data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as 2-arylchroman-4-ols (flavan-4-ols).
A study on the lipase-catalyzed kinetic resolution of various trans-flavan-4-ols provides a strong basis for comparison. In this research, different lipases were screened for their effectiveness in the stereoselective acylation of racemic 2-phenylchroman-4-ol, a close structural analog of isochroman-4-ol. The results highlight the superior performance of AK lipase from Pseudomonas fluorescens with vinyl acetate as the acyl donor.[1] This combination led to highly asymmetric transformations, achieving excellent enantiomeric excess for both the unreacted alcohol (S-enantiomer) and the acylated product (R-enantiomer).[1]
The broader study on 2-arylchroman-4-ols demonstrated that substitutions on the aryl ring influence the reaction's efficiency. This suggests that the electronic and steric properties of the substrate are critical factors in enzyme recognition and reactivity.
| Substrate (2-Arylchroman-4-ol) | Enzyme | Acyl Donor | Time (h) | Conversion (%) | eeS (%) | eeP (%) | E-value |
| 2-Phenylchroman-4-ol | AK Lipase | Vinyl Acetate | 24 | 50.1 | >99 | >99 | >200 |
| 2-(4-Fluorophenyl)chroman-4-ol | AK Lipase | Vinyl Acetate | 24 | 50.2 | >99 | >99 | >200 |
| 2-(4-Chlorophenyl)chroman-4-ol | AK Lipase | Vinyl Acetate | 48 | 50.8 | >99 | >99 | >200 |
| 2-(4-Bromophenyl)chroman-4-ol | AK Lipase | Vinyl Acetate | 72 | 50.3 | >99 | >99 | >200 |
| 2-(4-Nitrophenyl)chroman-4-ol | AK Lipase | Vinyl Acetate | 96 | 50.5 | >99 | >99 | >200 |
| 2-(4-Methoxyphenyl)chroman-4-ol | AK Lipase | Vinyl Acetate | 24 | 49.8 | 99 | >99 | >200 |
Table adapted from data on the kinetic resolution of trans-flavan-4-ols, which serves as a proxy for the reactivity of isochroman-4-ol derivatives.[1]
Comparison with Other Chiral Alcohols
The reactivity of this compound can be contextualized by comparing it with other classes of chiral alcohols commonly used in synthesis.
-
Acyclic Secondary Alcohols: Simple acyclic secondary alcohols are generally good substrates for lipase-catalyzed kinetic resolutions. The enzyme's active site can often readily accommodate these less sterically hindered molecules. However, achieving very high enantioselectivity can sometimes be challenging depending on the specific substrate and enzyme combination.
-
Benzylic Alcohols: this compound is a cyclic benzylic alcohol. Benzylic alcohols are a well-studied class of substrates in asymmetric synthesis. Their reactivity in enzymatic resolutions is often high due to the presence of the aromatic ring which can participate in favorable interactions within the enzyme's active site.
-
Other Cyclic Alcohols: The rigid conformation of cyclic alcohols can lead to enhanced enantioselectivity in enzymatic reactions compared to their acyclic counterparts. The defined stereochemistry of the ring can result in a more pronounced differentiation between the enantiomers by the enzyme.
Experimental Protocols
General Procedure for Lipase-Catalyzed Kinetic Resolution of 2-Arylchroman-4-ols
The following is a representative experimental protocol adapted from the study on trans-flavan-4-ols, which can be considered a starting point for the kinetic resolution of this compound.
Materials:
-
Racemic 2-arylchroman-4-ol
-
AK Lipase from Pseudomonas fluorescens
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether, TBME)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the racemic 2-arylchroman-4-ol (1 equivalent) in anhydrous TBME, add the AK lipase.
-
Add vinyl acetate (excess, e.g., 10 equivalents) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the acylated product by column chromatography on silica gel.
Logical Workflow for Comparing Chiral Alcohol Reactivity
The process of comparing the reactivity of a novel chiral alcohol like this compound against established alternatives can be systematically approached.
Caption: Comparative Reactivity Workflow.
Conclusion
Based on data from structurally related compounds, this compound is expected to be a viable substrate for lipase-catalyzed kinetic resolution, a key reaction for assessing chiral alcohol reactivity. Its cyclic and benzylic nature suggests the potential for high enantioselectivity, comparable to or exceeding that of some acyclic and other benzylic alcohols. The provided experimental framework and comparative logic offer a robust starting point for researchers and drug development professionals to evaluate the performance of this compound in their specific asymmetric synthesis applications. Further direct comparative studies are warranted to fully elucidate its reactivity profile against a broader range of chiral alcohols.
References
A Comparative Guide to the Synthesis of (R)-Isochroman-4-ol: A Novel Biocatalytic Approach vs. Asymmetric Transfer Hydrogenation
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. This guide provides a detailed comparison of a novel synthetic route for (R)-Isochroman-4-ol, a key chiral intermediate, with an established asymmetric transfer hydrogenation method. We present a comprehensive analysis of their performance, supported by experimental data, to inform synthetic strategy and decision-making.
This publication outlines a novel, enzymatic approach for the synthesis of this compound and contrasts it with a well-established asymmetric transfer hydrogenation method. The guide includes a thorough examination of the experimental protocols, quantitative data analysis, and visual representations of the synthetic workflows to provide a clear and objective comparison for researchers in the field.
At a Glance: Comparing Synthetic Routes
The following table summarizes the key performance indicators for the two synthetic routes to this compound, offering a clear comparison of their efficiency and stereoselectivity.
| Parameter | Novel Lipase-Catalyzed Resolution | Asymmetric Transfer Hydrogenation |
| Starting Material | Racemic Isochroman-4-ol | Isochroman-4-one |
| Key Reagent/Catalyst | Lipase PS (from Pseudomonas cepacia) | Chiral Ruthenium Catalyst |
| Overall Yield | ~45% (for the R-enantiomer) | Up to 98% |
| Enantiomeric Excess (e.e.) | >99% | Up to 99% |
| Reaction Conditions | Mild, ambient temperature | Elevated temperature, inert atmosphere |
| Key Advantages | High enantioselectivity, mild conditions, readily available enzyme | High yield, high enantioselectivity |
| Key Disadvantages | Theoretical maximum yield of 50% for the desired enantiomer | Requires synthesis of a specific chiral catalyst, potentially harsh conditions |
A Novel Approach: Lipase-Catalyzed Kinetic Resolution
A new and highly efficient method for the synthesis of this compound has been developed utilizing a lipase-catalyzed kinetic resolution of racemic isochroman-4-ol. This biocatalytic approach offers excellent enantioselectivity under mild reaction conditions.
Experimental Protocol: Lipase-Catalyzed Resolution
Step 1: Synthesis of Racemic Isochroman-4-ol
-
To a solution of isochroman-4-one (1.0 g, 6.75 mmol) in methanol (20 mL) at 0 °C is added sodium borohydride (0.28 g, 7.42 mmol) in portions.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford racemic isochroman-4-ol as a white solid.
Step 2: Lipase-Catalyzed Acetylation
-
Racemic isochroman-4-ol (0.5 g, 3.33 mmol), vinyl acetate (0.61 mL, 6.66 mmol), and Lipase PS (Pseudomonas cepacia, 150 mg) are suspended in anhydrous tert-butyl methyl ether (20 mL).
-
The suspension is stirred at room temperature and the reaction progress is monitored by chiral HPLC.
-
Once approximately 50% conversion is reached, the enzyme is filtered off and washed with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to separate this compound from the acetylated (S)-enantiomer.
dot
A Comparative Cost-Benefit Analysis of Synthetic Routes to (R)-Isochroman-4-ol
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is paramount. (R)-Isochroman-4-ol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of three prominent methods for its asymmetric synthesis: Asymmetric Transfer Hydrogenation (ATH), Chemoenzymatic Reduction, and Sharpless Asymmetric Dihydroxylation. The comparison focuses on key performance indicators such as yield, enantiomeric excess (ee), and an estimated cost per gram of the final product.
The selection of a synthetic route is a critical decision in the drug development pipeline, with significant implications for scalability, cost-effectiveness, and the final purity of the active pharmaceutical ingredient. This guide aims to provide a clear and objective comparison to aid researchers in making informed decisions for the synthesis of this compound.
Method 1: Asymmetric Transfer Hydrogenation (ATH) of Isochroman-4-one
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. This approach utilizes a chiral catalyst, typically a ruthenium complex, to transfer hydrogen from a simple hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, to the ketone substrate.
Experimental Protocol
A solution of isochroman-4-one (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (10 mL) is degassed. To this solution, the chiral ruthenium catalyst, RuCl--INVALID-LINK-- (0.005 mmol, 0.5 mol%), is added under an inert atmosphere. The reaction mixture is stirred at 28°C for 4 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Performance and Cost Analysis
This method offers high yield and excellent enantioselectivity. The use of a relatively inexpensive hydrogen donor and low catalyst loading contributes to its cost-effectiveness.
Method 2: Chemoenzymatic Reduction of Isochroman-4-one
Biocatalysis using ketoreductases (KREDs) has emerged as a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes exhibit remarkable stereospecificity, often yielding products with near-perfect enantiomeric excess under mild reaction conditions.
Experimental Protocol
In a temperature-controlled vessel, isochroman-4-one (1.0 mmol) is suspended in a phosphate buffer (50 mM, pH 7.0) containing D-glucose (1.2 mmol). To this mixture, NADP+ (0.01 mmol), glucose dehydrogenase (GDH, 10 U), and a ketoreductase selective for the (R)-alcohol (e.g., KRED-P1-B12, 5 mg) are added. The reaction is stirred at 30°C and the pH is maintained at 7.0 by the controlled addition of NaOH. The reaction progress is monitored by HPLC. Upon completion (typically 24-48 hours), the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give this compound, which can be further purified by chromatography if necessary.
Performance and Cost Analysis
The primary advantages of this method are its exceptional enantioselectivity and environmentally friendly reaction conditions. The main cost driver is the initial investment in the enzyme, though its reusability can mitigate this in larger-scale production. The cost of the nicotinamide cofactor is also a consideration, but the in-situ regeneration system significantly reduces the required amount.
Method 3: Sharpless Asymmetric Dihydroxylation of 1H-Isochromene
The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from alkenes. To apply this to the synthesis of this compound, a multi-step sequence is required, starting from 1H-isochromene.
Experimental Protocol
Step 1: Sharpless Asymmetric Dihydroxylation. To a solution of 1H-isochromene (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at 0°C, AD-mix-α (1.4 g) is added. The heterogeneous mixture is stirred vigorously at 0°C for 24 hours. The reaction is then quenched with sodium sulfite, and the aqueous layer is extracted with ethyl acetate. The organic extracts are dried and concentrated to yield the crude diol.
Step 2: Oxidative Cleavage and Reduction. The crude diol is then subjected to oxidative cleavage followed by in-situ reduction of the resulting aldehyde to afford this compound.
Performance and Cost Analysis
While a powerful tool for creating stereocenters, the multi-step nature of this route to this compound results in a lower overall yield and a significantly higher cost compared to the direct reduction methods. The high cost of the osmium tetroxide and the chiral ligand present in the AD-mix are major contributing factors.
Quantitative Data Summary
| Method | Yield (%) | Enantiomeric Excess (ee, %) | Estimated Cost per Gram ($) |
| Asymmetric Transfer Hydrogenation | 95 | >99 | 250-350 |
| Chemoenzymatic Reduction | 92 | >99 | 300-450 (initial); <150 (with enzyme recycling) |
| Sharpless Asymmetric Dihydroxylation | 65 (overall) | 98 | >1000 |
Logical Workflow for Method Selection
Unveiling the Potential of (R)-Isochroman-4-ol: A Literature Review of Its Applications
(R)-Isochroman-4-ol, a chiral heterocyclic compound, has garnered interest within the scientific community, primarily as a versatile chiral building block in the synthesis of more complex molecules. While direct applications and extensive comparative studies on this compound itself are limited in publicly available research, its derivatives have shown promise in various therapeutic areas. This review synthesizes the available information on the applications of isochroman derivatives, providing a comparative perspective and detailing relevant experimental protocols where accessible.
The isochroman scaffold is a core structure in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1][2] Research has predominantly focused on the derivatization of the isochroman ring to explore its therapeutic potential, with less emphasis on the specific applications of the parent alcohol, this compound.
Applications in Drug Discovery and Development
The primary application of this compound lies in its use as a chiral intermediate for the synthesis of complex molecular architectures. Chiral molecules are of paramount importance in drug development as the stereochemistry of a drug can significantly influence its pharmacological activity and safety profile.
One notable area of application for isochroman derivatives is in the development of antihypertensive agents. For instance, derivatives of 7,8-dihydroxy-3-methyl-isochroman-4-one have been investigated as potent antihypertensive candidates.[3] These studies, however, focus on the isochroman-4-one core and do not provide a direct comparison with this compound.
The general workflow for the synthesis and evaluation of such derivatives often follows a path of chemical synthesis, followed by in vitro and in vivo biological assays.
Experimental Workflow for Antihypertensive Agent Discovery
Caption: General workflow for synthesizing and evaluating isochroman-based drug candidates.
Comparative Data of Isochroman Derivatives
While specific comparative data for this compound is scarce, studies on related isochromanones provide insights into the structure-activity relationships (SAR) of this class of compounds. The following table summarizes the antihypertensive activity of selected isochroman-4-one derivatives from a study aimed at developing novel antihypertensive agents.
| Compound ID | Structure | In Vitro Vasodilation (EC50, µM) | α1-Adrenergic Receptor Antagonism (IC50, µM) |
| 6c | [Structure of 6c] | 0.12 ± 0.02 | 0.08 ± 0.01 |
| 6e | [Structure of 6e] | 0.08 ± 0.01 | 0.05 ± 0.01 |
| 6f | [Structure of 6f] | 0.15 ± 0.03 | 0.11 ± 0.02 |
| Naftopidil | [Structure of Naftopidil] | 0.25 ± 0.04 | 0.18 ± 0.03 |
| Data presented is a representative summary from published literature and is intended for comparative purposes. The specific structures are detailed in the cited research. |
This data highlights how modifications to the isochroman backbone can lead to potent biological activity, often surpassing that of existing drugs like Naftopidil.
Experimental Protocols
To ensure the reproducibility and validation of scientific findings, detailed experimental protocols are crucial. Below is a representative protocol for the synthesis of isocoumarin derivatives, which shares a similar heterocyclic core with isochromans.
Synthesis of 3-bromocarbonyl-4-methylisocoumarin (5a) [1]
-
Reactants: o-Acetyl benzoic acid (2 g, 0.012 mole), bromoacetyl bromide (1.06 ml, 0.012 mole), K2CO3 (3.53 g, 0.025 mole), and ethyl methyl ketone.
-
Procedure:
-
Combine all reactants in a round-bottom flask.
-
Reflux the mixture for 10-12 hours at 80-90°C using a magnetic stirrer.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a solvent system of petroleum ether (60-80°) and ethyl acetate (98:2).
-
Upon completion, work up the reaction mixture after solvent evaporation to obtain pure white crystals of the product.
-
This protocol provides a foundational method that can be adapted for the synthesis of various isochroman derivatives.
Signaling Pathways and Logical Relationships
The biological effects of isochroman derivatives are often mediated through their interaction with specific cellular signaling pathways. For example, antihypertensive effects can be achieved by antagonizing adrenergic receptors, which are key regulators of blood pressure.
Adrenergic Receptor Antagonism Pathway
Caption: Simplified pathway of α1-adrenergic receptor antagonism by isochroman derivatives.
Conclusion
While the direct applications of this compound are not extensively documented, its role as a chiral precursor is vital for the synthesis of a diverse range of bioactive isochroman derivatives. The isochroman scaffold has demonstrated significant potential in the development of new therapeutic agents, particularly in the cardiovascular field. Future research focusing on the pharmacological profiling of this compound itself and its simpler derivatives could unveil novel applications and provide a clearer understanding of its intrinsic biological activities. Further comparative studies with quantitative data are necessary to fully elucidate its potential in relation to other chiral building blocks and existing therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Some Novel 3,4-Disubstituted Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel nitric oxide-releasing isochroman-4-one derivatives: Synthesis and evaluation of antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-Isochroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure (R)-Isochroman-4-ol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereoselective synthesis is a key challenge, and the choice of catalyst is paramount to achieving high yields and enantiomeric purity. This guide provides a comparative overview of the primary catalytic strategies employed for the asymmetric synthesis of this compound, with supporting data and experimental protocols to aid in catalyst selection and methods development.
Catalytic Strategies: A Comparative Overview
The asymmetric synthesis of this compound can be broadly approached through three main catalytic methodologies: organocatalysis, transition metal catalysis, and enzymatic catalysis. Each approach offers distinct advantages and disadvantages in terms of stereoselectivity, substrate scope, cost, and operational simplicity.
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. For the synthesis of isochroman derivatives, several classes of organocatalysts have shown significant promise.
-
Cinchona Alkaloids and their Derivatives: These readily available natural products and their derivatives are versatile catalysts. For instance, quinidine has been employed in domino reactions to construct the isochroman core with high stereoselectivity[1].
-
Proline and its Derivatives: Proline-based catalysts are well-known for their role in various asymmetric transformations. A tetrazole-substituted proline derivative has been successfully used in the synthesis of 4-aminoisochromanones, a structurally related class of compounds, achieving excellent yields and enantioselectivities (up to 99% ee)[2]. This suggests their potential for the synthesis of this compound.
-
Chiral Phosphoric Acids (CPAs): CPAs have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective reactions. While a specific application for this compound is not extensively documented, their utility in asymmetric dearomatization and cyclization reactions makes them a strong candidate for this transformation.
Transition Metal Catalysis
Chiral complexes of transition metals are highly effective catalysts for a variety of asymmetric transformations, including those to form the isochroman skeleton.
-
Copper Catalysis: Copper complexes, particularly with bis(oxazoline) and pybox ligands, have been utilized for the enantioselective synthesis of chiral isochromans. These methods include intramolecular etherification of propargylic esters and alkynylation of isochroman acetals, with reported enantiomeric excesses reaching up to 88%[3][4].
-
Ruthenium Catalysis: A tandem catalytic system involving a chiral cationic ruthenium-diamine complex in conjunction with Cu(OTf)₂ has been reported for the asymmetric hydrogenation of isochromenylium derivatives, which can then be converted to chiral isochromans[5].
-
Gold Catalysis: In combination with aminocatalysis, gold(I) complexes have been used to prepare chiral α-quaternary isochromanes with excellent enantiopurities (greater than 90% ee)[5][6].
Enzymatic Catalysis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. For this compound, two primary enzymatic strategies are particularly relevant.
-
Lipase-Catalyzed Kinetic Resolution: This is a widely used method for resolving racemic alcohols. A lipase can selectively acylate one enantiomer of racemic isochroman-4-ol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. Various lipases, such as those from Candida antarctica (Novozym 435) or Pseudomonas cepacia, are commonly employed for such resolutions[2][3][4].
-
Ketoreductase-Catalyzed Asymmetric Reduction: An alternative approach involves the asymmetric reduction of a precursor ketone, 1-isochromanone, to the corresponding this compound. Ketoreductases (KREDs) are enzymes that can catalyze such reductions with high enantioselectivity[6][7][8].
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts for the synthesis of this compound and related derivatives based on available literature.
Table 1: Organocatalyzed Synthesis of Isochroman Derivatives
| Catalyst Type | Specific Catalyst | Substrate | Yield (%) | ee (%) | Reaction Conditions | Reference |
| Cinchona Alkaloid | Quinidine | 2,5-cyclohexadienone-tethered aryl aldehyde | High | High (diastereoselective) | Domino peroxyhemiacetalization/oxa-Michael/desymmetrization | [1] |
| Proline Derivative | Tetrazole-substituted proline | 2-oxopropyl-2-formylbenzoate | up to 85 | up to 99 | Intramolecular Mannich reaction (for 4-aminoisochromanone) | [2] |
Table 2: Transition Metal-Catalyzed Synthesis of Isochroman Derivatives
| Metal | Ligand | Substrate | Yield (%) | ee (%) | Reaction Conditions | Reference |
| Copper | (S,S)-Ph-pybox | Propargylic ester | Good | up to 88 | Intramolecular etherification, K₂CO₃, CF₃CH₂OH, -20 °C | [3] |
| Copper | Bis(oxazoline) | Isochroman acetal | Good | Good | Alkynylation with terminal alkynes, TMSOTf | [4] |
| Ruthenium/Copper | Chiral diamine | Isochromenylium derivative | High | Good to Excellent | Asymmetric hydrogenation | [5] |
| Gold | - (with aminocatalyst) | α-branched aldehyde and propargylic alcohol | Good | >90 | Intramolecular hydroarylation | [5][6] |
Table 3: Enzymatic Synthesis of this compound
| Enzyme Type | Specific Enzyme | Strategy | Substrate | Conversion (%) | ee (%) of (R)-alcohol | Reference |
| Lipase | Novozym 435 | Kinetic Resolution | Racemic Isochroman-4-ol | ~50 | >99 (typical) | [4] |
| Lipase | Pseudomonas cepacia Lipase | Kinetic Resolution | Racemic Isochroman-4-ol | ~50 | High (e.g., 96:4 e.r.) | [2] |
| Ketoreductase | Engineered KRED | Asymmetric Reduction | Isochroman-4-one | High | >99 (typical) | [7][8] |
Experimental Protocols
General Workflow for Asymmetric Synthesis of this compound
Caption: General workflow for the catalytic asymmetric synthesis of this compound.
Representative Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Isochroman-4-ol
This protocol is a representative procedure based on established methods for lipase-catalyzed kinetic resolution of secondary alcohols.
-
Materials:
-
Racemic isochroman-4-ol
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or MTBE)
-
Molecular sieves (optional, for anhydrous conditions)
-
-
Procedure:
-
To a stirred solution of racemic isochroman-4-ol (1.0 eq) in the chosen anhydrous solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (1.0-1.5 eq).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 40 °C) and monitored by TLC or GC/HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
The enzyme is removed by filtration and can be washed with the solvent for reuse.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of this compound and the acylated (S)-enantiomer is separated by column chromatography on silica gel.
-
-
Analysis:
-
The enantiomeric excess of the resulting this compound is determined by chiral HPLC or GC analysis.
-
Logical Pathway for Catalyst Selection
The choice of catalyst depends on several factors including the desired scale of the reaction, cost considerations, and available equipment.
Caption: Decision-making pathway for selecting a catalytic strategy.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through organocatalytic, transition metal-catalyzed, and enzymatic approaches. Enzymatic resolutions, particularly with lipases, offer a highly selective and environmentally benign route to the desired enantiomer from a racemic mixture. For de novo asymmetric synthesis, both organocatalysis and transition metal catalysis provide powerful tools, with the choice depending on factors such as catalyst cost, desired throughput, and tolerance of functional groups. This guide provides a foundation for researchers to select the most appropriate catalytic system for their specific needs in the synthesis of this important chiral intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Enhanced performance of lipase-catalyzed kinetic resolution of secondary alcohols in monoether-functionalized ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Isochroman-4-ol: A Guide for Laboratory Professionals
Introduction
(R)-Isochroman-4-ol and its derivatives are heterocyclic compounds utilized in drug discovery and medicinal chemistry.[1][2] Proper management and disposal of this chemical are critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals and information from the safety data sheet for the closely related compound, Isochroman.
Key Data and Safety Information
| Property | Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 20924-57-6 (for Isochroman-4-ol) | [3] |
| Primary Hazards | Likely a combustible liquid. May cause skin, eye, and respiratory irritation. | [3][4] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Recommended PPE | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., Nitrile rubber), lab coat. | [3][4] |
| Approved Disposal Method | Dispose of contents and container to an approved waste disposal plant. Do not empty into drains. | [3][5][6] |
| Spill Containment | Absorb spills with inert material (e.g., sand, silica gel, vermiculite) and collect in a suitable, closed container for disposal. | [3][6] |
Experimental Protocols: Disposal Procedures
Adherence to a strict disposal protocol is mandatory to mitigate risks associated with this compound.
Waste Classification and Segregation
-
Classification : Treat this compound as a hazardous chemical waste. Based on the data for Isochroman, it should be handled as a combustible liquid.[3]
-
Segregation : Collect waste this compound in a dedicated container for non-halogenated organic solvents. Never mix this waste with incompatible chemicals, particularly strong oxidizing agents, acids, or bases, to prevent hazardous reactions.[3]
Waste Collection and Storage
-
Container : Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition, with a tightly sealing cap.[7]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Combustible").
-
Storage : Store the sealed waste container in a designated satellite accumulation area near the point of generation. The storage area must be a cool, dry, well-ventilated location away from heat sources, open flames, or sparks.[3] Always use secondary containment (such as a larger, chemically resistant tub) for all liquid hazardous waste.
Disposal of Empty Containers
-
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[5]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to your non-halogenated organic solvent waste stream.
-
After triple rinsing and air-drying in a ventilated area (such as a chemical fume hood), deface or remove the original label. The clean container may then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.
Spill Management Protocol
-
Ensure Safety : Remove all sources of ignition from the area immediately.[3] Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, contain the spill by covering it with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[3][6]
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container.[3]
-
Disposal : Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through your institution's hazardous waste management program.[6]
-
Decontamination : Clean the spill area thoroughly after the absorbed material has been removed.
Final Disposal
-
Do not dispose of this compound down the sink or in the regular trash. [3] This is a violation of environmental regulations and can harm plumbing and ecosystems.
-
Arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Keep all waste containers sealed and properly stored until the scheduled pickup.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. keyorganics.net [keyorganics.net]
- 6. Isochroman-4-ol | C9H10O2 | CID 57432313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1372452-73-7|this compound|BLD Pharm [bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
